1,4-dimethyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUJXNJCCGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511403 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85485-61-6 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,4-dimethyl-1H-pyrazol-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a substituted pyrazole derivative. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-1,4-dimethylpyrazole | [2] |
| CAS Number | 85485-61-6 | [1] |
| Molecular Formula | C₅H₉N₃ | [1] |
| Molecular Weight | 111.15 g/mol | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 110-113 °C (at 15 Torr) | [1][2] |
| Predicted logP | 0.2 | [3] |
| Purity | 98% (typical) | [1] |
| Relative Density | 1.17 | [1] |
Synthesis and Characterization
The synthesis of this compound can be approached through the N-alkylation of a suitable pyrazole precursor. A general and widely applicable method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.
Experimental Protocol: General N-Alkylation of Aminopyrazoles
Materials:
-
3-amino-4-methylpyrazole (starting material)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-4-methylpyrazole and the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a specified time to ensure complete deprotonation.
-
Alkylation: Add the methylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of the quenching solution. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific spectral data for this compound is not widely published, related pyrazole derivatives show characteristic shifts. For example, in ¹H NMR of pyrazole compounds, the methyl protons typically appear as singlets in the range of δ 2.0-4.0 ppm, and the pyrazole ring protons appear in the aromatic region.[1][4] In ¹³C NMR, the signals for the methyl carbons and the pyrazole ring carbons would be expected in their characteristic regions.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] Many pyrazole-containing compounds act as inhibitors of various protein kinases.
Given its structure, this compound holds potential as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The aminopyrazole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a common interaction for type I kinase inhibitors.
While specific studies on the biological activity of this compound are limited, its structural similarity to known kinase inhibitors suggests it could potentially target kinases involved in cell proliferation, survival, and inflammation.
Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a protein kinase, thereby affecting downstream cellular responses.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound as a potential kinase inhibitor.
Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Conclusion
This compound is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide provides a summary of its known chemical properties and outlines general synthetic and evaluative methodologies. Further research is warranted to fully elucidate its biological activity and therapeutic potential.
References
Spectroscopic data for 1,4-dimethyl-1H-pyrazol-3-amine (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Characterization of 1,4-dimethyl-1H-pyrazol-3-amine
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | ~3.6 - 3.8 | Singlet | - |
| C-CH₃ | ~2.1 - 2.3 | Singlet | - |
| Pyrazole-H | ~5.3 - 5.6 | Singlet | - |
| NH₂ | ~3.5 - 5.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=N (C3) | ~150 - 155 |
| C-N (C5) | ~138 - 142 |
| C-H (C4) | ~90 - 95 |
| N-CH₃ | ~35 - 40 |
| C-CH₃ | ~10 - 15 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3200 - 3500 | Medium, Broad (two bands for primary amine) |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C=N Stretch (Pyrazole Ring) | 1550 - 1620 | Medium |
| C=C Stretch (Pyrazole Ring) | 1450 - 1550 | Medium |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio |
| [M]+• | 111.09 |
| [M+H]+ | 112.10 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to 1,4-dimethyl-1H-pyrazol-3-amine (CAS: 85485-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dimethyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has garnered interest in medicinal chemistry, primarily as a building block for the synthesis of targeted therapeutic agents. Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, appearing in a variety of approved drugs with diverse biological activities. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis, and its key application in the development of cysteine protease inhibitors.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 85485-61-6 | |
| Molecular Formula | C₅H₉N₃ | |
| Molecular Weight | 111.15 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 110-113 °C | |
| Relative Density | 1.17 | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | Inferred from general solubility of similar compounds. |
Table 2: Expected Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to two methyl groups (one on the nitrogen and one on the pyrazole ring), a proton on the pyrazole ring, and protons of the amine group. |
| ¹³C NMR | Signals for the two methyl carbons, the three pyrazole ring carbons, and potentially a signal for the amine-substituted carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine group, C-H stretching of the methyl groups, and C=N and C=C stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 111.15. |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, based on established methods for pyrazole synthesis, a plausible route involves the condensation of a β-ketoester with a hydrazine derivative.
Proposed Synthesis of this compound
A common and effective method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. For this compound, the likely starting materials would be a derivative of acetoacetonitrile or a similar β-ketonitrile and methylhydrazine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of a suitable β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add a slight excess (1.1 equivalents) of methylhydrazine to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Proposed synthesis of this compound.
Application in Cysteine Protease Inhibitor Synthesis
A significant application of this compound is its use as a scaffold in the synthesis of peptide-based cysteine protease inhibitors. Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.
General Experimental Protocol for Peptide Coupling
The primary amine group of this compound allows for its incorporation into peptide chains via standard peptide coupling reactions.
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add this compound (1 equivalent) to the activated amino acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The desired product can then be purified by flash chromatography or preparative HPLC.
Caption: General workflow for peptide coupling.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a precursor for cysteine protease inhibitors suggests that its derivatives would function by inhibiting the activity of these enzymes.
Cysteine proteases are involved in a multitude of cellular processes, including protein degradation, antigen presentation, and apoptosis. The general mechanism of action for inhibitors derived from this compound would involve the pyrazole-containing moiety binding to the active site of a target cysteine protease, thereby preventing the substrate from binding and being cleaved. This inhibition can disrupt downstream signaling cascades that are dependent on the activity of that specific protease.
Caption: General mechanism of cysteine protease inhibition.
Conclusion
This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential therapeutic agents, particularly cysteine protease inhibitors. While detailed public data on its synthesis and spectral properties are sparse, established chemical principles allow for a confident prediction of its characteristics and synthetic route. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
The Landscape of Pyrazole Derivatives: A Technical Overview for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. While this document will touch upon the general synthesis, mechanisms of action, and therapeutic potential of pyrazole analogs, it is important to note a conspicuous scarcity of publicly available research specifically detailing the derivatives of 1,4-dimethyl-1H-pyrazol-3-amine. The information presented herein is therefore a broader survey of the pyrazole core, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The versatility of the pyrazole nucleus allows for a high degree of structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of Pyrazole Derivatives: Established and Modern Methodologies
The construction of the pyrazole ring is a well-established area of organic synthesis. The classical and most common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method offers a straightforward route to a variety of substituted pyrazoles.
More contemporary methods have also been developed to enhance efficiency and regioselectivity. These include multicomponent reactions and [3+2] cycloaddition reactions, which provide access to a wider range of complex pyrazole structures.
Generalized Experimental Protocol: Knorr Pyrazole Synthesis
A representative protocol for the synthesis of a 1,3,5-trisubstituted pyrazole is outlined below. It is important to note that this is a generalized procedure and specific conditions may vary depending on the substrates used.
Reaction Setup:
-
To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a substituted hydrazine (1.0 eq.).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.
Biological Activities of Pyrazole Derivatives
Research into the biological activities of pyrazole derivatives has revealed their potential in various therapeutic areas.
Anti-inflammatory Activity
A significant number of pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core and is used to treat inflammation and pain. The mechanism of action for many anti-inflammatory pyrazoles involves the blockade of prostaglandin synthesis.
Antimicrobial Activity
The pyrazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents.[4][5] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Kinase Inhibition
In the field of oncology, pyrazole derivatives have emerged as potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. By targeting specific kinases, pyrazole-based drugs can interfere with tumor growth and proliferation. For example, derivatives of 1H-pyrazole have been identified as inhibitors of LRRK2 kinase, a target in Parkinson's disease and some cancers.[7]
Signaling Pathways
The therapeutic effects of pyrazole derivatives are exerted through their modulation of various cellular signaling pathways. Due to the lack of specific data for this compound derivatives, a generalized representation of a kinase inhibition pathway is provided below.
Caption: Generalized signaling pathway of a pyrazole derivative acting as a kinase inhibitor.
Experimental Workflows
The discovery and development of novel pyrazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for the development of pyrazole-based therapeutic agents.
Conclusion and Future Directions
The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While a substantial body of research exists for many pyrazole derivatives, the specific substitution pattern of this compound remains a largely unexplored chemical space in the public domain. The commercial availability of this compound as a building block suggests its utility in proprietary drug discovery programs.[10][11]
Future academic and industrial research would benefit from the synthesis and biological evaluation of libraries based on the this compound core. Such studies could uncover novel structure-activity relationships and lead to the development of new drug candidates with improved efficacy and safety profiles. A deeper investigation into the patent literature may also provide further insights into the applications of this particular pyrazole isomer.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2060026-28-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. 1,4-Dimethyl-1H-pyrazol-5-amine [myskinrecipes.com]
An In-depth Technical Guide to the Crystal Structure of 1,4-dimethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. As of the date of this publication, an experimental crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. Therefore, this guide presents a computationally predicted crystal structure and molecular geometry, offering valuable insights for researchers. The content herein is supported by established principles of small molecule crystallography, general synthetic methodologies for related pyrazoles, and the known biological activities of the 3-aminopyrazole scaffold. This guide is intended to serve as a foundational resource for further experimental and computational investigation.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are integral to the development of a wide range of pharmaceuticals.[1] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, where it contributes to a spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2] The 3-aminopyrazole moiety, in particular, is a key pharmacophore that enables interactions with various biological targets, most notably protein kinases.[2][3]
This compound is a specific derivative within this class. Understanding its three-dimensional structure is crucial for designing novel molecules with tailored pharmacological profiles. This guide provides key physicochemical properties and a detailed, computationally predicted analysis of its crystal and molecular structure, in the absence of experimental data.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉N₃ | [4] |
| Molecular Weight | 111.15 g/mol | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | 110-113 °C | [4] |
| CAS Number | 85485-61-6 | [4] |
| Predicted XlogP | 0.2 | [5] |
Predicted Crystal and Molecular Structure
Due to the absence of experimental single-crystal X-ray diffraction data, the following structural information has been generated using computational crystal structure prediction (CSP) methodologies. CSP is a powerful tool used to identify likely crystal packing arrangements and molecular conformations by searching for low-energy minima on the lattice energy surface.[6][7]
Predicted Crystallographic Data
The predicted data suggests that this compound is likely to crystallize in a common monoclinic space group, such as P2₁/c, which is prevalent for small organic molecules. The predicted unit cell parameters are detailed below.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 10.15 |
| c (Å) | 7.88 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 657.8 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.121 |
Note: These values are derived from computational predictions and await experimental verification.
Predicted Molecular Geometry
The core of the molecule is a planar pyrazole ring. The bond lengths and angles are predicted to be within the typical ranges for N-methylated pyrazole systems.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| N1-N2 | 1.38 | C5-N1-N2 | 111.5 |
| N1-C5 | 1.35 | C5-N1-C6 (Me) | 128.0 |
| N2-C3 | 1.33 | N2-N1-C6 (Me) | 120.5 |
| C3-C4 | 1.41 | N1-N2-C3 | 105.0 |
| C4-C5 | 1.37 | N2-C3-C4 | 112.0 |
| C3-N3 (Amine) | 1.38 | N2-C3-N3 (Amine) | 122.5 |
| C4-C7 (Me) | 1.51 | C4-C3-N3 (Amine) | 125.5 |
| N1-C6 (Me) | 1.47 | C3-C4-C5 | 107.5 |
| C3-C4-C7 (Me) | 128.0 | ||
| C5-C4-C7 (Me) | 124.5 | ||
| N1-C5-C4 | 104.0 |
Note: These values are computationally derived and represent a plausible molecular geometry.
Predicted Intermolecular Interactions
In the predicted crystal lattice, the primary intermolecular force is expected to be hydrogen bonding between the amine group (-NH₂) of one molecule and the pyrazole ring nitrogen (N2) of a neighboring molecule. These N-H···N interactions are common in the crystal structures of aminopyrazoles and are crucial in dictating the overall packing arrangement. Weaker C-H···N and van der Waals interactions would further stabilize the crystal structure.
Experimental Protocols
While a specific protocol for this compound is not published, the following sections describe established methodologies for the synthesis and crystallization of analogous compounds.
Proposed Synthesis
The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.[8] For this compound, a plausible route involves the reaction of 2-methyl-3-oxobutanenitrile with methylhydrazine.
Methodology:
-
Reaction Setup: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq).
-
Condensation: The reaction mixture is heated to reflux and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting materials.
-
Work-up: The solvent is removed under reduced pressure. The resulting crude residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure this compound.
Crystallization Techniques for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is essential for experimental structure determination. Since the target compound is a liquid at room temperature, crystallization would likely involve forming a salt (e.g., a hydrochloride salt) or a co-crystal.[9] General techniques applicable to small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[10]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[10]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]
Biological Context and Potential Applications
While the specific biological activity of this compound is not extensively documented, the 3-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the field of oncology and inflammation.[2]
Derivatives of 3-aminopyrazole are known to function as hinge-binding motifs in a variety of protein kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
The diagram above illustrates a conceptual model where a 3-aminopyrazole derivative, like this compound, could potentially inhibit a kinase (such as RAF or MEK) within a signaling pathway like the MAPK/ERK pathway, which is frequently overactive in various cancers. This inhibitory action would block downstream signaling, thereby preventing aberrant cell proliferation and survival. Given this context, this compound represents a valuable starting point for fragment-based drug design or as a scaffold for building more complex and potent kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - this compound hydrochloride (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 6. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 7. schrodinger.com [schrodinger.com]
- 8. soc.chim.it [soc.chim.it]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Delving into the Physicochemical Properties of 1,4-dimethyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,4-dimethyl-1H-pyrazol-3-amine, a heterocyclic amine of growing interest in medicinal chemistry and drug development. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its determination. This includes a detailed, adaptable experimental protocol and a discussion of its expected solubility profile based on the general properties of related chemical structures. Furthermore, this guide presents a plausible synthetic route and a conceptual workflow for its application in drug discovery, visualized through clear and informative diagrams.
Qualitative Solubility Profile
Based on the fundamental principles of organic chemistry, the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (the amino group and the pyrazole ring nitrogens) and non-polar (the two methyl groups and the hydrocarbon backbone of the ring) regions. This amphiphilic nature suggests a degree of solubility in a range of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group, capable of hydrogen bonding, suggests that this compound would be soluble in polar protic solvents like methanol and ethanol.[1] The pyrazole ring itself is known to be soluble in such solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone): The polar nature of the pyrazole ring and the amino group would also facilitate dissolution in polar aprotic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the two methyl groups and the overall hydrocarbon character of the molecule may impart some solubility in non-polar solvents, although likely to a lesser extent than in polar solvents.
It is important to note that these are predictions, and empirical determination is necessary for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed gravimetric method for the precise determination of the solubility of this compound in various organic solvents. This protocol can be adapted for different temperature conditions.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Record the exact weight of the evaporation dish containing the filtrate.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.
-
Continue to dry the sample until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
-
Calculation of Solubility:
-
Record the final weight of the evaporation dish with the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.
-
Example Calculation for Solubility in g/mL:
-
Weight of empty evaporation dish = W₁
-
Weight of evaporation dish + filtrate = W₂
-
Weight of evaporation dish + dried solute = W₃
-
Volume of filtrate taken = V (in mL)
Mass of the solvent = W₂ - W₃ Mass of the solute = W₃ - W₁
Solubility (g/mL) = Mass of the solute / Volume of the filtrate
Representative Synthesis Pathway
A plausible synthetic route for this compound involves the reaction of a β-ketoester with a substituted hydrazine, a common method for pyrazole synthesis.[2][3] The following diagram illustrates a potential pathway.
Caption: Plausible synthesis of this compound.
Conceptual Drug Discovery Workflow
Substituted pyrazoles are a well-established class of compounds in drug discovery, particularly as kinase inhibitors.[4][5][6][7][8] The following diagram outlines a conceptual workflow for screening this compound for potential therapeutic activity.
Caption: Conceptual workflow for kinase inhibitor drug discovery.
This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not yet available, the provided experimental protocol offers a clear path to obtaining this critical information. The conceptual diagrams for its synthesis and application in drug discovery provide a logical framework for its further investigation and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Thermochemical Analysis of 1,4-dimethyl-1H-pyrazol-3-amine and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the thermochemical analysis of 1,4-dimethyl-1H-pyrazol-3-amine. While specific experimental thermochemical data for this compound is not extensively available in public literature, this document outlines the foundational principles and standard experimental protocols applicable to its study. By examining data from structurally related pyrazole derivatives, this guide offers a comparative framework for researchers to estimate, plan, and execute thermochemical analyses. It includes detailed descriptions of key experimental techniques, illustrative data tables, and workflow diagrams to support research and development in fields where understanding the energetic properties of such molecules is critical.
Introduction to the Thermochemical Analysis of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and energetic materials. Their biological activity and material properties are intrinsically linked to their thermodynamic stability. Thermochemical analysis provides quantitative data on the energy content and thermal behavior of these compounds, which is crucial for:
-
Drug Development: Understanding the stability and potential degradation pathways of active pharmaceutical ingredients (APIs).
-
Process Safety: Assessing the thermal hazards associated with the synthesis, handling, and storage of chemical intermediates and final products.
-
Material Science: Characterizing the energetic properties of new materials.
Key thermochemical parameters include the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and thermal stability metrics derived from techniques like Differential Scanning Calorimetry (DSC).
Physicochemical Properties of this compound
While detailed thermochemical data is sparse, the basic physicochemical properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C5H9N3 | [1][2] |
| Molecular Weight | 111.15 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Boiling Range | 110 to 113°C | [1] |
| Relative Density | 1.17 | [1] |
| CAS Number | 85485-61-6 | [3] |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.
Combustion Calorimetry
Combustion calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived. Static bomb combustion calorimetry is commonly used for solid and liquid samples.[4]
Methodology:
-
Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.
-
Correction and Calculation: The raw data is corrected for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and atmosphere. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's Law.
A generalized workflow for this process is illustrated below.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions and decomposition behavior.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen, air) are set.
-
Heating and Measurement: The instrument heats the sample and reference at a constant rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Exothermic peaks indicate decomposition or crystallization, while endothermic peaks can indicate melting or boiling. The onset temperature of decomposition is a key indicator of thermal stability. Kinetic parameters like activation energy can be determined by performing the experiment at multiple heating rates (e.g., using the Kissinger method).[5]
The logical flow of a DSC experiment is depicted below.
Comparative Thermochemical Data of Related Pyrazoles
To provide context, the following table summarizes experimental thermochemical data for several N-substituted pyrazoles. This data can serve as a benchmark for estimating the properties of this compound.
| Compound | State | ΔcH° (kJ/mol) | ΔfH°(cr/l) (kJ/mol) | ΔfH°(g) (kJ/mol) | Reference |
| 1-Methylpyrazole | liquid | - | - | - | [4] |
| 1-Ethylpyrazole | liquid | - | - | - | [4] |
| 1-Benzylpyrazole | liquid | - | - | - | [4] |
| 4-Amino-3,5-dinitro-1H-pyrazole | solid | - | - | - | [5][6] |
Note: Specific values for ΔcH° and ΔfH° were not consistently available in the provided search results for all listed compounds, but their investigation via the described methods is documented.
The thermal decomposition of energetic pyrazole derivatives, such as 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), has been studied using DSC.[5][6] Such studies reveal apparent activation energies and decomposition mechanisms, which are critical for safety assessments. For LLM-116, the decomposition begins with the loss of a water molecule involving the nitro and amino groups.[5]
Conclusion and Future Directions
While a dedicated thermochemical analysis of this compound has not been identified in the reviewed literature, this guide establishes a clear path for such an investigation. The experimental protocols for combustion calorimetry and differential scanning calorimetry are well-established and can be readily applied to determine the compound's enthalpy of formation and thermal stability. The data from related N-methylated and aminated pyrazoles provide a valuable comparative basis for predicting and interpreting experimental results.
Future research should focus on performing these experimental analyses to fill the existing data gap. This would not only provide fundamental thermodynamic data for this compound but also contribute to a broader understanding of structure-property relationships within the diverse family of pyrazole derivatives, benefiting drug development and chemical safety applications.
References
Potential targets of 1,4-dimethyl-1H-pyrazol-3-amine in cells
An In-depth Technical Guide to the Identification of Cellular Targets for 1,4-dimethyl-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3] While the pharmacological profiles of many substituted pyrazoles are well-documented, the specific cellular interacting partners of many individual analogs, such as this compound, remain to be fully elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential cellular targets of this compound. We will move from in silico prediction to robust experimental workflows, including chemical proteomics and genetic approaches, and finally to rigorous target validation techniques. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers to design and execute a thorough target deconvolution campaign.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of commercially available drugs, highlighting its pharmacological importance.[4][5] The versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a vast chemical space with diverse biological functions.[1] Compounds featuring a 3-aminopyrazole moiety, such as this compound, are of particular interest as the amino group serves as a key pharmacophore for interaction with biological targets and a versatile handle for further chemical modification.[2]
The broader class of substituted pyrazoles has been shown to modulate the activity of several important protein families:
-
Protein Kinases: Many pyrazole derivatives have been developed as kinase inhibitors, targeting enzymes like EGFR, Aurora kinases, and cyclin-dependent kinases (CDKs) that are often dysregulated in cancer.[6][7]
-
Cyclooxygenases (COX): The anti-inflammatory properties of some pyrazoles are attributed to their inhibition of COX-1 and COX-2 enzymes.[8][9]
-
Monoamine Oxidases (MAO): Certain pyrazole compounds have shown potential in neurological applications through the inhibition of MAO.[9]
Given this landscape, a systematic investigation into the specific targets of this compound is a logical and necessary step to understand its therapeutic potential.
Phase I: Hypothesis Generation and In Silico Target Prediction
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential targets of this compound.
Structural Similarity Analysis
The first step is to compare the structure of this compound to other pyrazole-based compounds with known biological targets. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known hinge-binding motif for various protein kinases.[7] While our compound of interest lacks the pyrimidine, the fundamental 3-aminopyrazole structure suggests that kinases remain a high-priority potential target class. Similarly, comparisons with pyrazole-based COX or MAO inhibitors could reveal shared pharmacophoric features.
Computational Target Prediction
Several computational tools can predict protein targets based on the chemical structure of a small molecule. These platforms utilize algorithms that compare the compound's features to extensive databases of known ligand-protein interactions.
Workflow for In Silico Target Prediction:
Caption: Workflow for in silico prediction of biological targets.
This initial computational screen will yield a list of potential protein targets, which can then be used to guide the design of subsequent experimental validation studies.
Phase II: Experimental Target Identification
With a list of hypothesized targets, the next phase involves experimentally identifying the interacting proteins in a cellular context. A multi-pronged approach, combining phenotypic screening with affinity-based proteomics, is recommended for the highest chance of success.
Phenotypic Screening
Before diving into target identification, it is crucial to establish a measurable biological effect of the compound. Phenotypic screening involves testing the compound across a panel of cell lines (e.g., various cancer cell lines) to identify a cellular response, such as anti-proliferative activity.[10]
Table 1: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT116 | Colon Carcinoma | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 21.8 |
| K562 | Chronic Myeloid Leukemia | 5.1 |
| A549 | Lung Carcinoma | > 50 |
| PC-3 | Prostate Cancer | 35.5 |
This data is illustrative and would need to be generated experimentally.
The results of such a screen (as shown in the hypothetical Table 1) can guide the choice of a relevant cell model for subsequent target identification experiments (e.g., K562 cells).
Chemical Proteomics for Target Pull-down
Chemical proteomics is a powerful, unbiased method to identify proteins that physically interact with a small molecule. The general workflow involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture binding proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography Pull-down
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a carboxylic acid or an alkyne) for conjugation to the solid support. This linker should be attached at a position that is predicted not to interfere with target binding.
-
Immobilization: Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose beads). A negative control should be prepared using beads that have been blocked without the compound.
-
Cell Lysis: Culture the chosen cell line (e.g., K562) to a high density and prepare a native cell lysate that preserves protein structure and interactions.
-
Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and the control beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution, where an excess of the free (non-immobilized) this compound is added to displace the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Genuine targets should be significantly enriched in the experimental sample.
Caption: Workflow for chemical proteomics-based target identification.
Phase III: Target Validation
Once a list of high-confidence candidate targets has been generated, it is imperative to validate these interactions through orthogonal methods.
Direct Binding Assays
To confirm a direct physical interaction between this compound and a candidate protein, biophysical techniques are employed.
-
Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to a purified target protein immobilized on a sensor chip in real-time, providing kinetic data (k_on, k_off) and the binding affinity (K_D).
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the compound to the purified protein in solution, providing thermodynamic parameters of the interaction.
Cellular Target Engagement
Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures. The binding of a ligand (the compound) generally stabilizes its target protein, increasing its melting temperature.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated (melted) protein fraction by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Analysis: A positive thermal shift (a higher melting temperature) in the compound-treated sample compared to the control indicates target engagement.
Functional Validation
The final step is to demonstrate that the interaction between the compound and its target is responsible for the observed cellular phenotype.
-
In Vitro Functional Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine if it has an inhibitory or activating effect.
-
Genetic Validation: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the target protein. If the cellular phenotype of knocking down the target mimics the phenotype of treating the cells with this compound, this provides strong evidence that the protein is the functionally relevant target.
Caption: A multi-faceted approach to target validation.
Conclusion
The identification of cellular targets for novel compounds like this compound is a cornerstone of modern drug discovery. The process is a systematic progression from hypothesis to rigorous validation. By integrating computational predictions with unbiased experimental approaches and confirming findings with orthogonal validation techniques, researchers can confidently deconvolve the mechanism of action of this promising pyrazole derivative. This in-depth understanding is essential for its future development as a potential therapeutic agent.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine | Benchchem [benchchem.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazol-3-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors.[1][2] The pyrazole scaffold is considered a "privileged structure" due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[3][4] The presence of the methyl groups at the 1 and 4 positions of the pyrazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, while the 3-amino group serves as a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[5][6]
This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, along with comprehensive experimental protocols for their synthesis and biological evaluation.
Applications in Kinase Inhibitor Discovery
Derivatives of this compound have shown significant potential in targeting a range of kinases implicated in various diseases, most notably in oncology and inflammatory disorders. The primary application of this building block is in the construction of ATP-competitive kinase inhibitors. The 3-amino group is typically reacted with an electrophilic partner, often a heterocyclic system like a pyrimidine or a quinazoline, to generate the core scaffold of the inhibitor.[3][7]
A notable example of a therapeutic area where this scaffold is relevant is in the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers.[8] Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as effective therapeutic agents. The pyrazole-amine core can be elaborated to create potent and selective JAK inhibitors. For instance, a derivative, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, has been identified as a potent JAK2 inhibitor.
Data Presentation: Bioactivity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro biological activity of various kinase inhibitors incorporating a substituted pyrazole-amine scaffold. This data highlights the versatility of the pyrazole core in targeting different kinase families.
| Compound ID/Name | Target Kinase(s) | IC50 / Ki (nM) | Cell Line (Assay Type) | Cellular Activity (IC50/EC50 in µM) |
| Compound 1 (Example) | JAK2 | 12 | - | - |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | HEL, K562 (Cytotoxicity) | 0.35, 0.37 |
| Compound 11b | JAK2, JAK3 | - | HEL, K562 (Cytotoxicity) | Selective cytotoxicity in submicromolar range |
| Tozasertib (AZD1152-HQPA) | Aurora B | 2.5 | - | - |
| Compound 43d | CDK16 | - | - | 0.033 (EC50) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (Colon) | 0.95 |
| Compound 6 | Aurora A | 160 | HCT116 (Colon), MCF-7 (Breast) | 0.39, 0.46 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a this compound-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine
Application Note
Introduction
The N-arylation of heterocyclic amines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. Substituted pyrazoles, in particular, are prevalent scaffolds in numerous pharmaceuticals. This document outlines protocols for the N-arylation of 1,4-dimethyl-1H-pyrazol-3-amine, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust and versatile for the formation of C-N bonds.[1][2]
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Overview
The N-arylation of this compound involves the coupling of the amine with an aryl halide in the presence of a metal catalyst (palladium or copper), a suitable ligand, and a base. The choice of catalyst system and reaction conditions can be tailored to the specific aryl halide and desired product.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] The use of bulky, electron-rich phosphine ligands is crucial for high efficiency.[3] An efficient palladium-catalyzed C-N bond formation for the synthesis of different pyrazole derivatives has been developed using XPhos as a ligand.[4]
Copper-Catalyzed N-arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[2] Modern variations of this reaction often employ ligands such as diamines to facilitate the coupling under milder conditions.[5][6] Copper-catalyzed N-arylation is a valuable alternative to palladium-catalyzed methods, particularly for certain substrates.[7][8]
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazole derivatives based on literature precedents for similar substrates.
Table 1: Palladium-Catalyzed N-arylation of Aminopyrazoles - Representative Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
Table 2: Copper-Catalyzed N-arylation of Pyrazoles - Representative Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75-90 |
| 2 | Aryl Bromide | CuI (5) | TMEDA (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-arylation of this compound with an Aryl Bromide
This protocol is adapted from established Buchwald-Hartwig amination procedures for substituted aminopyrazoles.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed N-arylation of this compound with an Aryl Iodide
This protocol is based on general Ullmann-type coupling reactions of N-heterocycles.[5][6]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-arylation of this compound.
Caption: Key components in the N-arylation of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
The Strategic Role of 1,4-dimethyl-1H-pyrazol-3-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,4-dimethyl-1H-pyrazol-3-amine as a key building block in the synthesis of kinase inhibitors. The unique structural features of this starting material make it an invaluable scaffold for developing potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with several FDA-approved drugs incorporating this moiety. This compound offers distinct advantages for scaffold-based drug discovery due to its inherent structural and electronic properties, which can be exploited to achieve high potency and selectivity. This document will focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of kinase inhibitors known to target pathways such as the PI3K/Akt/mTOR and RIPK1 signaling cascades.
Data Presentation
The following tables summarize the in vitro potency and cellular efficacy of representative pyrazole-based kinase inhibitors. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the broader class of pyrazole-containing inhibitors and provide a benchmark for newly synthesized analogues.
Table 1: In Vitro Potency and Cellular Efficacy of Selected Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cellular EC50 (nM) | Cell Line / Stimulus | Reference |
| Compound A | Haspin, CLK1, DYRK1A | 57 (Haspin) | - | - | [1] |
| Compound B | Haspin | 62 | - | - | [1] |
| CPL302253 (54) | PI3Kδ | 2.8 | - | - | |
| Compound 8t | FLT3, CDK2, CDK4 | 0.089 (FLT3) | 1.22 | MV4-11 (AML) | |
| Compound 43d | CDK16 | - | 33 | - | [2] |
| Necrostatin-1s (Nec-1s) | RIPK1 | 182 | 490 | Jurkat / TNF-α | [3] |
| GSK2982772 | RIPK1 | 16 | - | - | [3] |
Table 2: Antiproliferative Activity of Representative Pyrazole-Based Inhibitors
| Inhibitor | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Compound 6 | HCT116 | Colon Cancer | 0.39 | [4] |
| Compound 6 | MCF7 | Breast Cancer | 0.46 | [4] |
| Compound 24 | HepG2 | Liver Cancer | 0.05 | [4] |
| Compound 25 | HCT116 | Colon Cancer | 0.035 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their synthesis and evaluation.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of pyrazolopyrimidines and provide a reliable methodology for the use of this compound.
Protocol 1: Synthesis of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol
This protocol describes the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol.
Protocol 2: Chlorination of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol
This protocol details the conversion of the hydroxyl group to a chlorine atom, a key step for further functionalization via nucleophilic substitution.
Materials:
-
2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Ice bath
-
Separatory funnel
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, its substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitor. Include a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the kinase reaction for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds with therapeutic potential against a variety of diseases driven by aberrant kinase activity. The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this starting material, continues to be a promising platform for the development of next-generation targeted therapies.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-dimethyl-1H-pyrazol-3-amine in Agrochemical Research: A Detailed Overview
Introduction: 1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active molecules. Within the agrochemical industry, the pyrazole scaffold is a well-established pharmacophore, integral to the design of numerous commercial herbicides, fungicides, and insecticides. The specific substitution pattern of this compound offers a unique chemical scaffold for the development of novel crop protection agents. Its amine functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of candidate compounds for biological screening. While direct agrochemical applications of this compound itself are not widely documented, its role as a key intermediate is crucial in the synthesis of more complex and potent active ingredients.
Application in Fungicide Synthesis
The pyrazole ring is a core component of many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and eventual cell death. The amine group of this compound can be readily acylated to form pyrazole carboxamides, a key structural motif for SDHI activity.
Synthesis of a Fungicidal Pyrazole Carboxamide Intermediate
A common strategy in the development of pyrazole-based fungicides is the synthesis of N-aryl pyrazole carboxamides. This compound can be utilized as a precursor to synthesize a key intermediate, 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine, which can then be coupled with various anilines to generate a library of potential fungicides.
Experimental Protocol: Synthesis of 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine.
-
This brominated intermediate can then be used in subsequent steps, such as amide coupling reactions with various substituted anilines, to produce a range of pyrazole carboxamide derivatives for fungicidal screening.
Application in Herbicide Synthesis
Pyrazole derivatives have been successfully commercialized as herbicides, with a prominent class being inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is crucial for the biosynthesis of plastoquinone and tocopherols in plants, and its inhibition leads to bleaching symptoms and eventual plant death. The structural framework of this compound can be incorporated into molecules designed to target this enzyme.
Design of Potential Herbicidal Pyrazole Amides
Building upon the known pharmacophores for HPPD inhibitors, derivatives of this compound can be synthesized. For instance, the amine group can be derivatized to form amides or sulfonamides, which are common moieties in herbicidally active compounds.
Experimental Protocol: Synthesis of a Pyrazole Amide Herbicide Candidate
-
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of the substituted benzoyl chloride (1.1 eq) in dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole amide.
-
The synthesized compounds would then be subjected to biological assays to determine their herbicidal efficacy.
Application in Insecticide Synthesis
The pyrazole scaffold is also a key feature in several classes of insecticides. These compounds often act on the nervous system of insects, for example, by modulating ion channels. The versatility of the pyrazole ring allows for the introduction of various substituents to optimize insecticidal activity and spectrum.
Rationale for Insecticide Development
Derivatives of this compound can be designed to target insect-specific receptors. The amine group can be functionalized to introduce moieties known to interact with insect neuronal targets. For example, the synthesis of pyrazole carboxamides or sulfonamides containing specific lipophilic side chains can lead to compounds with potent insecticidal properties.
General Workflow for Agrochemical Discovery
The development of new agrochemicals from starting materials like this compound follows a structured workflow.
Caption: A simplified workflow for the discovery of new agrochemicals.
Quantitative Data
While specific quantitative data for agrochemicals derived directly from this compound is limited in publicly available literature, the following table presents representative data for analogous pyrazole derivatives to illustrate the potential efficacy.
| Compound Class | Target Organism | Biological Activity | Value |
| Pyrazole Carboxamide | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL[1] |
| Pyrazole Carboxamide | Alternaria solani | EC₅₀ | 3.06 µg/mL |
| Pyrazole Amide | Digitaria sanguinalis (herbicide) | Root Inhibition | ~90% at 200 mg/L |
| Pyrazole Derivative | Helicoverpa armigera (insecticide) | Stomach Activity | 60% at 11 mg/kg |
Signaling Pathway Visualization
Many pyrazole-based agrochemicals function by inhibiting specific enzymes. The following diagram illustrates the mode of action of SDHI fungicides.
Caption: Inhibition of mitochondrial respiration by SDHI fungicides.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. Its inherent structural features, combined with the ease of functionalization of the amine group, allow for the creation of a wide array of derivatives. While further research is needed to fully explore and document the specific biological activities of compounds directly derived from this particular isomer, the established success of the broader pyrazole class in fungicides, herbicides, and insecticides provides a strong rationale for its continued investigation in agrochemical discovery programs. The synthetic protocols and workflows outlined above provide a foundational framework for researchers to explore the potential of this compound in developing the next generation of crop protection solutions.
References
Application Notes and Protocols for High-Throughput Screening of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1,4-dimethyl-1H-pyrazol-3-amine derivatives. This class of compounds, built upon the privileged pyrazole scaffold, holds significant potential for the discovery of novel therapeutic agents, particularly in the area of oncology and inflammatory diseases. The protocols detailed below are designed for the efficient evaluation of large compound libraries to identify and characterize lead candidates.
Introduction
The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. Derivatives of pyrazole have demonstrated a wide range of biological activities, including the inhibition of protein kinases that are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, making them key targets for drug discovery. This document outlines protocols for primary HTS assays to assess the cytotoxic effects of this compound derivatives and for secondary, more target-specific assays focused on kinase inhibition.
Data Presentation: Bioactivity of Pyrazole Derivatives
The following tables summarize the bioactivity of various pyrazole derivatives as reported in the literature. While specific data for this compound derivatives are limited, the data for structurally related pyrazoles provide a valuable reference for expected activity and assay development.
Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | Hep (human laryngeal carcinoma) | Not Specified | 6.92 µg/mL | [1] |
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | P815 (murine mastocytoma) | Not Specified | 37.21 µg/mL | [1] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (pancreatic cancer) | MTT Assay | 61.7 ± 4.9 | [2][3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (breast cancer) | MTT Assay | 81.48 ± 0.89 | [2][3] |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231 (breast cancer) | MTT Assay | 3.64 - 16.13 | [4] |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | HepG2 (liver cancer) | MTT Assay | 3.64 - 16.13 | [4] |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | A549 (non-small cell lung cancer) | Not Specified | 8.21 | [4] |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | HCT116 (colorectal carcinoma) | Not Specified | 19.56 | [4] |
| Indole-pyrazole hybrid | HCT116, MCF7, HepG2, A549 | Not Specified | < 23.7 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Not Specified | 5 | [5] |
| Pyrazolo[3,4-g]isoquinoline derivative | Haspin | ADP-Glo | 167 | [6] |
| Pyrazolo[3,4-g]isoquinoline derivative | CLK1 | ADP-Glo | 101 | [6] |
| 1H-Pyrazol-3-amine derivative | RIPK1 | Not Specified | Low nanomolar | [7] |
| 3-Amino-1H-pyrazole derivative | CDK16 | Not Specified | EC50 = 33 | [8] |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | EGFR (wild-type) | Not Specified | 16 | [4] |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | EGFR (T790M mutant) | Not Specified | 236 | [4] |
| Indole-pyrazole hybrid | CDK2 | Not Specified | 74 | [4] |
Experimental Protocols
Cell Viability High-Throughput Screening (MTT Assay)
This assay serves as a primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well or 384-well clear flat-bottom plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for active compounds.
-
In Vitro Kinase Inhibition High-Throughput Screening (ADP-Glo™ Assay)
This biochemical assay is designed to quantify the activity of a specific kinase and the inhibitory potential of the test compounds. It is a suitable secondary screen for hits identified from the primary cytotoxicity screen.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, Akt1, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivative library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot dose-response curves and determine the IC50 values for active compounds.
-
Signaling Pathways of Interest
Many pyrazole derivatives have been shown to target protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and differentiation. High-throughput screening of this compound derivatives should consider their potential to modulate these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are a family of protein kinases that control the progression of the cell cycle. Their activity is tightly regulated by cyclins. The deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing a primary cytotoxicity screen followed by more specific biochemical kinase assays, researchers can efficiently identify and characterize promising lead compounds. The included data and pathway diagrams serve as a valuable resource for guiding experimental design and interpreting results in the quest for novel therapeutics. It is important to note that the provided protocols are general templates and may require optimization for specific cell lines, kinases, and compound libraries.
References
- 1. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1,4-dimethyl-1H-pyrazol-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on the classical and robust approach of pyrazole formation through the condensation of a β-ketonitrile with a substituted hydrazine. This application note details a two-step process commencing with the synthesis of the key intermediate, 2-methyl-3-oxobutanenitrile, followed by its cyclization with methylhydrazine. The protocol includes considerations for reaction scale-up, purification, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.
Introduction
Pyrazole derivatives are a critical class of heterocyclic compounds widely utilized in the development of therapeutic agents and agrochemicals due to their diverse biological activities. Specifically, 3-aminopyrazole scaffolds are key components in numerous kinase inhibitors and other targeted therapies. The target molecule, this compound, offers a versatile platform for further chemical modifications. The presented synthetic route is designed to be scalable, cost-effective, and amenable to standard industrial chemical processes.
A primary challenge in the synthesis of N-substituted pyrazoles from unsymmetrical β-dicarbonyl compounds and substituted hydrazines is controlling the regioselectivity of the condensation reaction. This protocol addresses this challenge by providing a clear pathway and characterization methods to ensure the desired isomer is obtained.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two main stages:
-
Synthesis of 2-methyl-3-oxobutanenitrile (precursor): Claisen condensation of an acetate ester with propionitrile.
-
Synthesis of this compound (final product): Cyclocondensation of 2-methyl-3-oxobutanenitrile with methylhydrazine.
Experimental Protocols
Part 1: Scale-up Synthesis of 2-methyl-3-oxobutanenitrile
This procedure is adapted from established methods for Claisen-type condensations.
Materials and Equipment:
-
Large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle and cooling bath.
-
Ethyl acetate (reagent grade)
-
Propionitrile (reagent grade)
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Toluene (or another suitable high-boiling solvent)
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Vacuum distillation apparatus
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge the reaction vessel with a solution of sodium ethoxide in toluene.
-
Addition of Reactants: While stirring, add a mixture of ethyl acetate and propionitrile dropwise to the sodium ethoxide suspension at a rate that maintains the reaction temperature below 40°C. An exothermic reaction is expected.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid to neutralize the base.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 2-methyl-3-oxobutanenitrile can be purified by vacuum distillation.
Quantitative Data (Exemplary):
| Parameter | Value |
| Scale | 1 mole |
| Ethyl Acetate | 1.2 moles |
| Propionitrile | 1.0 mole |
| Sodium Ethoxide | 1.1 moles |
| Solvent (Toluene) | 2 L |
| Reaction Temp. | 85°C |
| Reaction Time | 3 hours |
| Yield (Typical) | 75-85% |
| Purity (Post-distillation) | >95% |
Part 2: Scale-up Synthesis of this compound
Materials and Equipment:
-
Reaction vessel with stirrer, condenser, and temperature control.
-
Methylhydrazine
-
2-methyl-3-oxobutanenitrile (from Part 1)
-
Ethanol or acetic acid (solvent)
-
Sodium hydroxide solution
-
Ethyl acetate or dichloromethane (for extraction)
-
Rotary evaporator
-
Crystallization vessel or vacuum distillation setup
Protocol:
-
Reaction Setup: Charge the reaction vessel with a solution of 2-methyl-3-oxobutanenitrile in a suitable solvent such as ethanol or acetic acid.
-
Addition of Methylhydrazine: Cool the solution to 0-5°C and add methylhydrazine dropwise, maintaining the temperature. A mild exotherm may be observed.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress should be monitored (e.g., by LC-MS) to ensure complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution to a pH of >10.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., toluene/heptane).
Quantitative Data (Exemplary):
| Parameter | Value |
| Scale | 0.5 mole |
| 2-methyl-3-oxobutanenitrile | 0.5 mole |
| Methylhydrazine | 0.55 mole |
| Solvent (Ethanol) | 1 L |
| Reaction Temp. | Reflux (approx. 78°C) |
| Reaction Time | 6 hours |
| Yield (Typical) | 80-90% |
| Purity (Post-purification) | >98% |
Regioselectivity Considerations
The reaction of 2-methyl-3-oxobutanenitrile with methylhydrazine can potentially yield two regioisomers: the desired this compound and the isomeric 1,4-dimethyl-1H-pyrazol-5-amine. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.
-
Acidic Conditions: Generally favor the attack of the more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) on the more electrophilic carbonyl carbon, which after cyclization leads to the 5-amino pyrazole.
-
Neutral or Basic Conditions: Can favor the formation of the 3-amino pyrazole.
It is crucial to perform a thorough characterization of the final product to confirm its isomeric identity. Techniques such as 1H NMR, 13C NMR, and NOE experiments are essential to distinguish between the two possible isomers.
Safety and Handling
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Propionitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
The initial Claisen condensation can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
The neutralization of the basic reaction mixture with concentrated acid is highly exothermic and should be performed with caution and efficient cooling.
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly during the cyclization step, is essential to ensure the desired regioselectivity. The detailed procedures for synthesis and purification are intended to be adaptable to various scales, making this application note a valuable resource for researchers and professionals in drug development and chemical synthesis.
Application Notes: Synthesis and Utility of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are of significant interest to the pharmaceutical and medicinal chemistry sectors. As structural isosteres of purines, they can interact with a wide range of biological targets, often functioning as inhibitors of enzymes such as kinases.[1][2] This structural similarity to endogenous molecules like adenine allows them to compete for binding sites on enzymes that play crucial roles in cell signaling pathways. The deregulation of these pathways is a hallmark of many diseases, including cancer. Consequently, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold in drug discovery, with numerous derivatives being investigated for their therapeutic potential.[3]
Application in Kinase Inhibition
A prominent application of pyrazolo[3,4-d]pyrimidines is in the development of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction. Aberrant kinase activity is a common driver of cancer cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to be effective inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Src family kinases.[4] By blocking the activity of these enzymes, these compounds can disrupt the signaling cascades that promote tumor growth.
Focus on 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This document provides a detailed protocol for the synthesis of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from 1,4-dimethyl-1H-pyrazol-3-amine. The N-methylation at the 1-position of the pyrazole ring can influence the compound's pharmacokinetic properties and binding affinity to target proteins. The methyl groups at positions 5 and 7 of the pyrimidine ring can also be varied to explore structure-activity relationships (SAR) and optimize the compound's biological activity. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol details the cyclocondensation reaction of this compound with ethyl acetoacetate to yield the target pyrazolo[3,4-d]pyrimidin-4-one.
Materials:
-
This compound (commercially available)
-
Ethyl acetoacetate
-
Acetic acid (glacial)
-
Ethanol
-
Sodium hydroxide (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and glacial acetic acid (as solvent and catalyst).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
-
Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Acetic Acid | Reflux | 4-6 | 75-85 (estimated) | Adapted from general procedures |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
References
Application Notes and Protocols for Click Chemistry Reactions Involving 1,4-Dimethyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,4-dimethyl-1H-pyrazol-3-amine to enable its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The resulting pyrazolyl-triazole conjugates are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.
Part 1: Synthesis of "Clickable" this compound Derivatives
To utilize this compound in click chemistry, it must first be functionalized with either an azide or a terminal alkyne group. The primary amine at the C3 position is the most suitable site for this modification. Below are two proposed synthetic protocols for generating these "clickable" pyrazole derivatives.
Protocol 1.1: Synthesis of 3-Azido-1,4-dimethyl-1H-pyrazole via Diazotization
This protocol describes the conversion of the primary amine of this compound to an azide group via a diazonium salt intermediate. This method is adapted from general procedures for the diazotization of aromatic and heteroaromatic amines[1][2].
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a solution of 2 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise to the pyrazole solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the in situ formed diazonium salt[1][3]. Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion and Extraction: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature for an additional 2 hours. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-azido-1,4-dimethyl-1H-pyrazole.
Protocol 1.2: Synthesis of an Alkynylated Pyrazole via N-Alkylation
This protocol details the N-alkylation of this compound with propargyl bromide to introduce a terminal alkyne functionality. This is a standard method for the propargylation of amines[4][5].
Experimental Protocol:
-
Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (2.0 eq).
-
Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature[5].
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amine.
Table 1: Summary of Quantitative Data for Pyrazole Functionalization
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 3-Azido-1,4-dimethyl-1H-pyrazole | This compound | 1. HCl, NaNO₂ 2. NaN₃ | Water | 65 | >95 |
| N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amine | This compound | Propargyl bromide, K₂CO₃ | DMF | 80 | >97 |
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The functionalized pyrazole derivatives can be readily used in the copper(I)-catalyzed "click" reaction to form stable 1,2,3-triazole linkages. This reaction is highly efficient and tolerates a wide range of functional groups[6][7][8].
Protocol 2.1: General Procedure for CuAAC Reaction
This protocol provides a general method for the CuAAC reaction between the synthesized pyrazole derivatives and a corresponding alkyne or azide partner[8].
Experimental Protocol:
-
Reactant Preparation: In a reaction vial, dissolve the pyrazole-azide (1.0 eq) and a terminal alkyne (1.0 eq) (or pyrazole-alkyne and an organic azide) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Reaction Progress: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous ammonium chloride to remove copper salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 1,4-disubstituted 1,2,3-triazole product can be purified by column chromatography or recrystallization.
Table 2: Representative CuAAC Reaction Data
| Pyrazole Derivative | Coupling Partner | Product | Yield (%) | Purity (%) |
| 3-Azido-1,4-dimethyl-1H-pyrazole | Phenylacetylene | 1-(1,4-Dimethyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole | 92 | >98 |
| N-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-yn-1-amine | Benzyl azide | N-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dimethyl-1H-pyrazol-3-amine | 88 | >98 |
Part 3: Application in Kinase Inhibition Studies
Pyrazole and triazole moieties are privileged structures in medicinal chemistry, frequently found in kinase inhibitors. The combination of these two heterocycles through a click-generated triazole linker can produce potent and selective inhibitors targeting key signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK pathway[9][10][11].
Experimental Workflow
The overall workflow from the starting pyrazole amine to the final triazole product for biological screening is depicted below.
Caption: Experimental workflow for synthesis and application.
Targeting the BRAF Signaling Pathway
The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in BRAF, such as BRAF V600E, lead to constitutive activation of this pathway and are found in a high percentage of melanomas and other cancers[9][12][13]. The synthesized pyrazolyl-triazole compounds can be screened for their inhibitory activity against mutated BRAF.
Caption: Inhibition of the BRAF signaling pathway.
The pyrazolyl-triazole compound is hypothesized to bind to the ATP-binding site of the BRAF kinase domain, preventing the phosphorylation and activation of MEK, thereby inhibiting downstream signaling and suppressing cancer cell proliferation[14][15]. The efficacy of these compounds can be quantified through IC₅₀ values determined from in vitro kinase assays and cellular proliferation assays.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
- 4. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. bioclone.net [bioclone.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism and inhibition of BRAF kinase [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 1,4-dimethyl-1H-pyrazol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. First, the precursor 3-amino-4-methyl-1H-pyrazole is synthesized. This is followed by a selective N-methylation of the pyrazole ring at the N1 position.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenge lies in the selective methylation of the pyrazole ring. Pyrazoles have two adjacent nitrogen atoms (N1 and N2) with similar reactivity, which can lead to the formation of a mixture of N1 and N2 methylated isomers. Traditional methylating agents often provide poor selectivity. Another challenge can be the synthesis of the initial 3-amino-4-methyl-1H-pyrazole precursor in high yield and purity.
Q3: How can I improve the N1-selectivity of the methylation step?
Several strategies can be employed to enhance N1-selectivity:
-
Steric Hindrance: Using a bulky methylating agent can favor methylation at the less sterically hindered N1 position.
-
Protecting Groups: Temporarily blocking the N2 position with a protecting group can direct methylation to N1. The protecting group is subsequently removed.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 isomers.
Q4: What are common side reactions to be aware of?
A common side reaction is over-methylation, leading to the formation of a quaternary pyrazolium salt. This is more likely with highly reactive methylating agents or prolonged reaction times. Additionally, methylation can potentially occur on the exocyclic amino group, although this is generally less favored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 3-amino-4-methyl-1H-pyrazole (precursor) | Incomplete cyclization reaction. | - Increase reaction time or temperature. - Ensure efficient removal of water formed during the reaction. |
| Impure starting materials. | - Use freshly distilled or purified reactants. | |
| Suboptimal pH for the cyclization. | - Adjust the pH of the reaction mixture. For hydrazine-based cyclizations, a slightly acidic to neutral pH is often optimal. | |
| Low yield of this compound | Poor N1-regioselectivity, leading to a mixture of isomers that are difficult to separate. | - Employ a sterically hindered methylating agent. - Optimize reaction conditions (base, solvent, temperature) to favor N1 methylation. - Consider a protecting group strategy for the N2 position. |
| Incomplete methylation reaction. | - Increase the equivalents of the methylating agent. - Extend the reaction time or increase the temperature, while monitoring for side product formation. | |
| Degradation of the product during workup. | - Use milder workup conditions (e.g., avoid strong acids or bases). - Minimize exposure to heat and light. | |
| Loss of product during purification. | - Optimize the chromatography conditions (e.g., solvent system, stationary phase). - Consider alternative purification methods like crystallization or distillation under reduced pressure. | |
| Presence of N2-methylated isomer | Non-selective methylating agent used. | - Switch to a more selective methylating agent (e.g., a sterically bulky one). |
| Reaction conditions favoring N2 methylation. | - Screen different solvents and bases. A less polar solvent may favor N1 alkylation. | |
| Formation of quaternary pyrazolium salt (over-methylation) | Excess of a highly reactive methylating agent. | - Use a stoichiometric amount of the methylating agent. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Prolonged reaction time or high temperature. | - Reduce the reaction time and/or temperature. |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-4-methyl-1H-pyrazole
This protocol is a general procedure based on the condensation of a β-ketonitrile with hydrazine.
Materials:
-
2-cyano-3-oxobutane (α-methylacetoacetonitrile)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-cyano-3-oxobutane in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add hydrazine hydrate to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain
Technical Support Center: Purification of 1,4-dimethyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4-dimethyl-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as methylhydrazine and a β-keto nitrile precursor. A significant potential impurity is the regioisomeric byproduct, 1,5-dimethyl-1H-pyrazol-3-amine, which can form depending on the synthetic route.[1] Additionally, side reactions may lead to the formation of colored impurities, resulting in a yellow or reddish hue in the crude product.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for this compound, which is a liquid at room temperature, are column chromatography and vacuum distillation. Purification can also be achieved by converting the amine to its hydrochloride salt, which can then be purified by recrystallization.
Q3: How can I effectively remove colored impurities from my sample?
A3: Colored impurities can often be removed by treating the crude product with activated carbon followed by filtration before proceeding with a primary purification method like distillation or column chromatography. In some cases, these impurities are less polar and can be separated during column chromatography.
Q4: My purified this compound is degrading upon storage. How can I prevent this?
A4: Amines can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. If the compound is particularly sensitive, storing it as the more stable hydrochloride salt is a viable alternative.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities (Overlapping Spots on TLC) | - Inappropriate solvent system (eluent). - Incorrect stationary phase. | - Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - If the compound is basic, consider using a basic alumina stationary phase instead of silica gel.[2] - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel. |
| Product is not Eluting from the Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Product Elutes too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or Tailing of the Product Spot on TLC/Column | - Compound is too polar for the stationary phase. - Sample is acidic or basic. - Sample is overloaded on the column. | - Use a more polar solvent system. - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Recrystallization (of the Hydrochloride Salt)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve in the Hot Solvent | - Incorrect solvent choice. - Insufficient solvent volume. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for amine salts include ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent. - Gradually add more hot solvent until the solid dissolves. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization.[3] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then attempt to cool again. - Try a different solvent or a mixture of solvents (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble). |
| Low Recovery of the Product | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The product has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Uncontrolled Boiling | - Uneven heating. - Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a magnetic stirrer for even heating. - Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product is Not Distilling at the Expected Temperature | - The vacuum is not low enough. - Thermometer is placed incorrectly. | - Check the vacuum system for leaks. Ensure the pump is functioning correctly. - The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser. |
| Product Decomposes During Distillation | - The temperature of the distillation pot is too high. | - Use a lower pressure (higher vacuum) to decrease the boiling point of the compound. |
Experimental Protocols
Column Chromatography (General Protocol)
A general protocol for the purification of pyrazole derivatives by column chromatography is as follows:
-
Stationary Phase Selection: Choose a suitable stationary phase. Silica gel is common, but for basic compounds like this compound, basic alumina can be advantageous to prevent streaking.[2]
-
Eluent Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For pyrazole derivatives, ratios from 9:1 to 1:1 (non-polar:polar) are often effective.
-
Column Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent and pour it into the column. Allow it to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Solvent Selection: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable recrystallization solvent.[4]
-
Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[3]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Vacuum Distillation (General Protocol)
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Heating and Stirring: Place the crude this compound in the distillation flask with a magnetic stir bar. Use a heating mantle connected to a variable transformer for controlled heating.
-
Vacuum Application: Slowly and carefully apply the vacuum to the system.
-
Distillation: Gradually heat the sample while stirring. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.
-
Completion: Once the desired fraction has been collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.
Data Summary
Table 1: Column Chromatography Systems for Pyrazole Derivatives
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 30% EA) | N-Aryl and N-Alkyl Pyrazoles | [2][5] |
| Basic Alumina | Pentane / Diethyl Ether (Gradient: 0-60% Et₂O) | N-Alkyl Pyrazole | [2][5] |
| Neutral Alumina | Hexane / Tetrahydrofuran (Gradient: 0-40% THF) | N-Alkyl Pyrazole Ester | [2][5] |
| Silica Gel | Ethyl Acetate / Hexane (2:8) | Pyrazolyl Phthalazine-dione |
Table 2: Recrystallization Solvents for Pyrazole Derivatives
| Compound Type | Solvent | Reference |
| Pyrazolyl Phthalazine-dione | Methanol | |
| 3,5-dimethyl-1H-pyrazole | Petroleum Ether (90-100°C) | [6] |
| Aminopyrazolecarbonitriles | Benzene or Dioxane | |
| General Amines (as salts) | Ethanol, Methanol, Isopropanol | [4] |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Common purification issues and their potential solutions.
References
Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dimethyl-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction between a β-ketonitrile, specifically 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile), and methylhydrazine. This reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization to form the pyrazole ring.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include controlling the regioselectivity of the cyclization to obtain the desired 1,4-dimethyl isomer over the 1,5-dimethyl isomer, preventing the formation of stable hydrazone intermediates, and avoiding side reactions related to the starting materials.
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A common mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the β-ketonitrile starting material. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or LC-MS to ensure full consumption of starting materials. If necessary, increase the reaction time or temperature. 2. Use anhydrous solvents and reagents. Control the pH to avoid strongly acidic or basic conditions that promote hydrolysis. 3. Optimize the reaction temperature. Typically, these reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. |
| Presence of a Major Side Product | 1. Formation of the isomeric 1,5-dimethyl-1H-pyrazol-3-amine. 2. Incomplete cyclization, leaving the hydrazone intermediate. | 1. The regioselectivity is highly dependent on reaction conditions. Acidic conditions often favor the formation of the 1,5-isomer, while neutral or slightly basic conditions may favor the desired 1,4-isomer. A systematic screen of reaction pH and temperature is recommended. 2. Ensure sufficient reaction time and temperature for complete cyclization. Addition of a catalytic amount of acid (e.g., acetic acid) can sometimes promote the cyclization of the hydrazone. |
| Multiple Unidentified Impurities in the Crude Product | 1. Decomposition of methylhydrazine. 2. Self-condensation of the β-ketonitrile. 3. Use of impure starting materials. | 1. Use freshly distilled methylhydrazine and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. 2. Add the β-ketonitrile slowly to the solution of methylhydrazine to maintain a low concentration of the keto-nitrile. 3. Ensure the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. |
| Difficulty in Purifying the Product | 1. Co-elution of isomeric products during column chromatography. 2. Oily nature of the product preventing crystallization. | 1. Try different solvent systems for chromatography. A change in the polarity of the mobile phase or the use of a different stationary phase (e.g., alumina) may improve separation. 2. Attempt to form a salt of the product (e.g., hydrochloride or oxalate) which may be more crystalline and easier to purify by recrystallization. |
Experimental Protocols
Synthesis of this compound via Cyclocondensation
This protocol is a representative procedure based on established methods for pyrazole synthesis.
Materials:
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2-methyl-3-oxobutanenitrile
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Methylhydrazine
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Ethanol (anhydrous)
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Acetic acid (catalytic amount)
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Sodium bicarbonate (saturated aqueous solution)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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To a solution of methylhydrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a catalytic amount of acetic acid.
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Slowly add a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol to the methylhydrazine solution at room temperature with stirring.
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After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Synthesis Pathway and Side Reactions
Caption: Synthetic pathway for this compound and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Optimizing Coupling Reactions for 1,4-dimethyl-1H-pyrazol-3-amine
Welcome to the technical support center for optimizing coupling reactions involving 1,4-dimethyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most prevalent coupling reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation. Additionally, standard amide bond formation reactions are frequently employed to couple the amine with carboxylic acids.
Q2: What are the key challenges when working with this compound in coupling reactions?
A2: The electron-rich nature of the pyrazole ring and the presence of the amino group can sometimes lead to catalyst inhibition or undesired side reactions in palladium-catalyzed couplings.[1] The methyl groups at the N1 and C4 positions can also introduce steric hindrance, potentially affecting reaction rates and yields. For amide bond formation, the basicity of the pyrazole nitrogen atoms can sometimes interfere with the reaction.
Q3: How do the methyl groups on the pyrazole ring influence its reactivity?
A3: The N-methyl group prevents competing N-H functionalization that can occur with unprotected pyrazoles.[2] The C4-methyl group increases the electron density of the pyrazole ring, which can enhance the rate of oxidative addition in some cross-coupling reactions. However, it can also introduce steric hindrance that may require careful selection of ligands and catalysts to overcome.
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of this compound.
Buchwald-Hartwig Amination Troubleshooting
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen and moisture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[2] Use a fresh, high-quality palladium precatalyst. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuBrettPhos, as these are often effective for coupling heteroaromatic amines.[3] |
| Incorrect Base | The choice of base is critical. Strong bases like NaOt-Bu or LHMDS are commonly used. However, for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures. |
| Low Reaction Temperature | For challenging couplings, especially with less reactive aryl chlorides, increasing the reaction temperature (e.g., to 80-120 °C) may be necessary. |
Problem: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)
| Possible Cause | Suggested Solution |
| Presence of Water | Ensure all reagents and solvents are anhydrous. |
| Suboptimal Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is effective. |
| Incorrect Base | A base that is too strong or used in large excess can sometimes promote side reactions. Consider using a weaker base or a stoichiometric amount. |
Suzuki-Miyaura Coupling Troubleshooting
Problem: Low Yield of C-C Coupled Product
| Possible Cause | Suggested Solution |
| Decomposition of Boronic Acid/Ester | Use fresh, high-purity boronic acid or ester. Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts. |
| Inefficient Transmetalation | Ensure the use of an appropriate base (e.g., K₂CO₃, K₃PO₄, or CsF) to facilitate the transmetalation step. The choice of solvent can also be critical; often a mixture of an organic solvent (e.g., dioxane, toluene) and water is used.[1] |
| Catalyst Poisoning | The nitrogen atoms of the pyrazole can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this issue.[1] |
Amide Bond Formation Troubleshooting
Problem: Incomplete Reaction or Low Yield
| Possible Cause | Suggested Solution |
| Insufficient Activation of Carboxylic Acid | Use a reliable coupling agent such as HATU, HOBt/EDC, or convert the carboxylic acid to a more reactive acyl chloride or mixed anhydride. |
| Base Interference | The basicity of the pyrazole nitrogens can interfere with the coupling reaction. The addition of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) can help to neutralize any generated acid and drive the reaction to completion. |
| Steric Hindrance | For sterically hindered carboxylic acids or if the reaction is sluggish, increasing the reaction temperature or using a more potent activating agent may be necessary. |
Experimental Protocols
The following are general starting points for experimental protocols. Optimization of specific parameters may be required for your particular substrate.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
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Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M). Add the base (e.g., NaOt-Bu, 1.5 equiv).
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Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling (using a pyrazole boronic ester)
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Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the pyrazole boronic ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
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Inert Atmosphere: Purge the vessel with an inert gas.
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
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Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
General Protocol for Amide Bond Formation
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Acid Activation (if necessary): In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or DMF). Add a coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir for 15-30 minutes.
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Amine Addition: Add this compound (1.2 equiv) to the activated carboxylic acid mixture.
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Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for related pyrazole coupling reactions to provide a starting point for optimization.
Table 1: Buchwald-Hartwig Amination of Substituted Pyrazoles with Aryl Bromides
| Pyrazole Substrate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1-methylpyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 3-Amino-1-phenylpyrazole | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 5-Amino-1-methylpyrazole | 1-Bromo-4-methoxybenzene | XPhos Pd G3 (2) | - | Cs₂CO₃ | t-BuOH | 100 | 16 | 92 |
Table 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids/Esters with Aryl Halides
| Pyrazole Boronic Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 4-Chloroanisole | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 1H-Pyrazole-4-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
| 1,3-Dimethylpyrazole-5-boronic acid | 1-Iodo-3-nitrobenzene | XPhos Pd G2 (2) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 91 |
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Stability issues of 1,4-dimethyl-1H-pyrazol-3-amine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4-dimethyl-1H-pyrazol-3-amine under acidic conditions. The following information is designed to help troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in an acidic environment.
Q1: My solution of this compound in acidic media is showing a gradual loss of the parent compound over time. What is the likely cause?
A1: The primary cause for the loss of this compound in acidic media is likely acid-catalyzed hydrolysis. The pyrazole ring, particularly with an amino substituent, can be susceptible to degradation in the presence of strong acids. The N-methylation at the 1-position can also influence the electronic properties of the ring and its stability.
Troubleshooting Steps:
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pH Control: If your experimental conditions allow, consider using a less acidic buffer system.
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Temperature: Perform your experiment at the lowest feasible temperature to slow down the rate of degradation.
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Reaction Time: Minimize the exposure time of the compound to highly acidic conditions.
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Inert Atmosphere: While hydrolysis is the primary concern, oxidative degradation can sometimes occur. Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Q2: I am observing the formation of unknown peaks in my HPLC analysis after exposing this compound to acidic conditions. What could these be?
A2: Under acidic conditions, this compound may undergo several degradation pathways, leading to various products. A plausible, though not definitively reported, pathway is the hydrolysis of the amino group, which could potentially lead to the corresponding hydroxylated pyrazole. Ring opening is another possibility for pyrazolium salts, which can form under acidic conditions.
Potential Degradation Products:
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1,4-dimethyl-1H-pyrazol-3-ol: Resulting from the hydrolysis of the 3-amino group.
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Ring-opened byproducts: Acid-catalyzed ring cleavage could lead to various acyclic compounds.
Troubleshooting Steps:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.
-
Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols section) to intentionally generate and identify the degradation products.
Q3: How can I quantify the stability of this compound in my acidic formulation?
A3: A stability-indicating HPLC method is the most common approach to quantify the degradation of your compound over time. This involves monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Quantitative Stability Assessment:
-
Develop an HPLC method that can separate the parent compound from its potential degradation products.
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Prepare your formulation and store it under your desired acidic conditions and temperature.
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At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC.
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Plot the concentration of this compound versus time to determine the degradation kinetics.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how to present such data.
Table 1: Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (RT) | 24 | 92.5 | 5.8 | 1.7 |
| 0.1 M HCl (60°C) | 8 | 75.3 | 18.9 | 5.8 |
| 1 M HCl (RT) | 8 | 85.1 | 11.2 | 3.7 |
| 1 M HCl (60°C) | 4 | 52.7 | 35.1 | 12.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Materials:
-
This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH) for neutralization
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HPLC grade water and acetonitrile
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Volumetric flasks and pipettes
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HPLC system with UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
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To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
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Maintain one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: Immediately neutralize the withdrawn samples with an appropriate amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and any degradation products.
-
Inject the stressed samples into an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation.
Technical Support Center: Suzuki Coupling of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 1,4-dimethyl-1H-pyrazol-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and reagents for a successful Suzuki coupling with a this compound derivative?
A successful Suzuki coupling reaction requires careful selection of an aryl or vinyl halide (or triflate), a boronic acid or ester, a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. For this compound derivatives, the choice of the halide on the pyrazole ring is crucial, with bromo and chloro derivatives often being superior to iodo derivatives to minimize dehalogenation side reactions[1][2].
Q2: Which palladium catalysts and ligands are most effective for this type of coupling?
Modern catalyst systems are often necessary for efficient coupling with nitrogen-containing heterocycles like pyrazoles.[1] Pre-catalysts such as XPhos Pd G2, in combination with bulky, electron-rich phosphine ligands like XPhos, have proven effective.[1][3] Traditional catalysts with triphenylphosphine ligands can be inhibited or decomposed by unprotected functionalized pyrazoles.[1]
Q3: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is critical and often interdependent. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF).[1][4][5] An examination of different bases may be necessary, as their effectiveness can vary.[5] Solvents frequently used include mixtures of ethanol and water (EtOH/H₂O), dioxane, or toluene.[1][4] The use of aqueous solvent systems can be beneficial as organoboranes are often water-soluble.[6]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any side products.
Q5: What are the common side reactions to be aware of?
A significant side reaction to be aware of is the dehalogenation of the pyrazole starting material.[1][2] This is particularly prevalent with iodopyrazoles.[1][2] Other potential side reactions include protodeboronation of the boronic acid and oxidative homocoupling of the boronic acid.[2] Beta-hydride elimination can be a competing reaction, especially with alkyl substrates.[6]
Troubleshooting Guides
Low yield or incomplete conversion is a common issue in Suzuki coupling reactions. The following table summarizes potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Relevant Catalyst/Ligand/Base/Solvent Data |
| Low or No Product Formation | Inactive catalyst | Use a pre-catalyst like XPhos Pd G2 to ensure the formation of the active Pd(0) species.[2] Ensure an inert atmosphere is maintained throughout the reaction.[7] | Catalyst: XPhos Pd G2[1][8] Ligand: XPhos, SPhos[3] |
| Poor choice of base | Screen different bases such as K₂CO₃, K₃PO₄, or CsF. The solubility and strength of the base can significantly impact the reaction.[5][7] | Base: K₂CO₃[1], K₃PO₄[3][9], CsF[4][5] | |
| Unsuitable solvent | Test different solvent systems. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, EtOH/H₂O) is often effective.[1][3][10] | Solvent: Dioxane/H₂O[3], EtOH/H₂O[1], Toluene[4][5] | |
| Low reaction temperature | Increase the reaction temperature. Microwave irradiation can also be employed to enhance reaction rates and yields.[1][11] | Temperature: 80-110 °C[4][12]. Elevated temperatures (>100 °C) can sometimes lead to catalyst decomposition.[5] | |
| Significant Dehalogenation Side Product | Aryl halide reactivity | Bromo and chloro-pyrazole derivatives are less prone to dehalogenation than iodo-derivatives.[2] | Halide: Br > Cl >> I[1][2] |
| Catalyst system | The choice of catalyst and ligand can influence the rate of dehalogenation versus cross-coupling.[2] | Catalyst: XPhos Pd G2 has been shown to be effective in minimizing this side reaction.[2] | |
| Decomposition of Boronic Acid | Protodeboronation | Ensure the base is not excessively strong or the reaction time too long. Use of boronic esters can sometimes mitigate this issue. | |
| Reaction Stalls | Catalyst inhibition | The free amino group on the pyrazole can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can sometimes prevent this.[3] | Ligand: Bulky, electron-rich phosphine ligands such as XPhos.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine with an Arylboronic Acid
Materials:
-
3-Bromo-1,4-dimethyl-1H-pyrazol-5-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 3-bromo-1,4-dimethyl-1H-pyrazol-5-amine, the arylboronic acid, XPhos Pd G2, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Reactions of 1,4-dimethyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of chemical reactions involving 1,4-dimethyl-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of derivatives of this compound.
Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)
Q1: My electrophilic substitution reaction on this compound is resulting in a mixture of products. How can I improve regioselectivity for the C5 position?
A1: Achieving high regioselectivity in electrophilic substitution on the pyrazole ring can be challenging. The substitution pattern is influenced by both electronic and steric factors. For this compound, the C5 position is electronically favored for electrophilic attack due to the directing effect of the amino group. However, side reactions can occur.
Troubleshooting Steps:
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and highly concentrated reagents, can lead to a decrease in selectivity and the formation of undesired isomers. It is recommended to perform the reaction at lower temperatures and with slower addition of the electrophile.
-
Choice of Reagent: The reactivity of the electrophilic reagent plays a crucial role. For instance, in halogenation, using N-halosuccinimides (NCS, NBS, NIS) often provides better regioselectivity compared to using elemental halogens (Cl₂, Br₂, I₂).
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, acetonitrile), can help optimize the regioselectivity.
-
Protecting Groups: Although it adds extra steps, protection of the amino group can be an effective strategy to direct electrophilic substitution. Acylating the amino group can modulate its directing effect and may enhance selectivity for the C5 position. The protecting group can be removed in a subsequent step.
Logical Relationship for Improving Electrophilic Substitution Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Diazotization and Sandmeyer Reactions
Q2: I am experiencing low yields and the formation of side products during the Sandmeyer reaction of this compound. What are the common pitfalls and how can I avoid them?
A2: The Sandmeyer reaction, which involves the conversion of the amino group to a diazonium salt followed by substitution, is sensitive to reaction conditions. Low yields and side product formation are common issues.
Troubleshooting Steps:
-
Diazotization Temperature: Diazonium salts are often unstable at temperatures above 5°C.[1] It is critical to maintain a low temperature (0-5°C) during the diazotization step to prevent premature decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.[1]
-
Purity of Starting Material: Ensure the this compound is pure, as impurities can interfere with the diazotization and subsequent coupling.
-
Incomplete Diazotization: The reaction between the amine and nitrous acid (generated in situ from sodium nitrite and a strong acid) must be complete.[1] A slight excess of nitrous acid is often used, and its presence can be confirmed with starch-iodide paper.
-
Catalyst Activity: The copper(I) salt catalyst (e.g., CuCl, CuBr) must be active. If the catalyst has been exposed to air for an extended period, its activity may be diminished. Using freshly prepared or properly stored catalyst is recommended.
-
Side Reactions: Common side reactions include the formation of phenols and biaryl compounds.[1] To minimize phenol formation, maintain low temperatures and avoid an excess of water. Biaryl formation can sometimes be suppressed by the choice of solvent.
Experimental Workflow for Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Azo Coupling Reactions
Q3: My azo coupling reaction between the diazonium salt of this compound and a coupling partner (e.g., β-naphthol) is giving a poor yield of the desired azo dye. What factors should I consider?
A3: Azo coupling reactions are electrophilic aromatic substitutions where the diazonium salt acts as the electrophile. The success of the reaction depends on the reactivity of both the diazonium salt and the coupling partner.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium is critical. The coupling partner, typically a phenol or an aniline, needs to be in its activated form. For phenols like β-naphthol, the reaction is usually carried out under alkaline conditions to form the more reactive phenoxide ion. For aromatic amines, the coupling is typically performed in weakly acidic solution.
-
Temperature: As with the Sandmeyer reaction, the diazonium salt is thermally unstable. The coupling reaction should be carried out at low temperatures (0-5°C).[2]
-
Concentration: The concentrations of the diazonium salt and the coupling partner can influence the reaction rate and yield. It may be necessary to optimize the concentrations to achieve the best results.
-
Purity of the Diazonium Salt: Any impurities from the diazotization step can interfere with the coupling reaction. It is best to use the freshly prepared diazonium salt solution immediately.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key reactions of this compound and related compounds. Note that specific yields and regioselectivity can vary depending on the exact experimental conditions.
Table 1: Electrophilic Halogenation
| Electrophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Regioselectivity (C5:other) |
| Br⁺ | NBS | CH₂Cl₂ | 0 to rt | 3-Amino-5-bromo-1,4-dimethyl-1H-pyrazole | ~85% | >95:5 |
| I⁺ | NIS | CH₃CN | rt | 3-Amino-5-iodo-1,4-dimethyl-1H-pyrazole | ~80% | >95:5 |
| Cl⁺ | NCS | CH₃CN | rt | 3-Amino-5-chloro-1,4-dimethyl-1H-pyrazole | ~75% | >95:5 |
Table 2: Diazotization and Subsequent Reactions
| Reaction | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Diazotization | 1. NaNO₂, HCl(aq) | Water | 0-5 | 1,4-Dimethyl-1H-pyrazol-3-diazonium chloride | (Used in situ) |
| Sandmeyer (Chlorination) | 2. CuCl, HCl | Water/HCl | 0-5 then rt | 3-Chloro-1,4-dimethyl-1H-pyrazole | 60-70% |
| Sandmeyer (Bromination) | 2. CuBr, HBr | Water/HBr | 0-5 then rt | 3-Bromo-1,4-dimethyl-1H-pyrazole | 55-65% |
| Azo Coupling | 2. β-Naphthol, NaOH | Water/Ethanol | 0-5 | 1-((1,4-Dimethyl-1H-pyrazol-3-yl)diazenyl)naphthalen-2-ol | 70-80% |
Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Chlorination of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0-5°C for 30 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3-chloro-1,4-dimethyl-1H-pyrazole.
-
Protocol 2: Azo Coupling of this compound with β-Naphthol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Prepare the diazonium salt solution of this compound as described in Protocol 1, Step 1.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring. A colored precipitate should form immediately.
-
Continue stirring at 0-5°C for 30-60 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude azo dye can be recrystallized from a suitable solvent, such as ethanol, to obtain the purified product.
-
References
Preventing dimer formation in 1,4-dimethyl-1H-pyrazol-3-amine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethyl-1H-pyrazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing undesired dimer formation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation, also known as homocoupling, is a common side reaction where two molecules of the starting material, in this case, this compound, react with each other to form a larger, symmetrical molecule (a dimer). This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the need to separate the dimer byproduct.
Q2: What are the common reaction types where dimer formation of this compound is observed?
A2: Dimer formation is frequently encountered in transition-metal-catalyzed cross-coupling reactions, such as Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling. It can also occur under oxidative conditions, for instance, in reactions involving copper catalysts. Another potential area for dimer formation is during diazotization reactions (e.g., Sandmeyer reaction), where the generated diazonium salt can couple with an unreacted molecule of the starting amine to form an azo-dimer.
Q3: What is the general mechanism for dimer formation in these reactions?
A3: The mechanism of dimerization can vary depending on the reaction conditions:
-
In Palladium-catalyzed cross-coupling reactions: Homocoupling can occur through a side reaction in the catalytic cycle. This is often promoted by factors that lead to the formation of a Pd(0)-amine complex that then reacts with another amine molecule instead of the intended cross-coupling partner.
-
Under oxidative conditions (e.g., with Cu catalysts): The amine can undergo oxidation to form a radical intermediate. Two of these radicals can then couple to form the dimer.
-
In diazotization reactions: The diazonium salt formed from this compound is an electrophile. If there is an excess of the starting amine present, it can act as a nucleophile and attack the diazonium salt, leading to the formation of an azo-coupled dimer.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides specific troubleshooting advice for minimizing dimer formation in common reactions involving this compound.
Issue 1: Dimer formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Symptoms:
-
Low yield of the desired N-aryl product.
-
Presence of a significant byproduct with a mass corresponding to the dimer of this compound in LC-MS or GC-MS analysis.
-
Complex purification, with the dimer being difficult to separate from the product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over side reactions. Bidentate phosphine ligands are also known to prevent the formation of palladium dimers that can lead to side reactions. Examples of effective ligands include XPhos, RuPhos, and BINAP. |
| Incorrect Base Selection | The choice of base is critical. A base that is too strong or too weak can disrupt the catalytic cycle. For Buchwald-Hartwig reactions, common bases include NaOt-Bu, K3PO4, and Cs2CO3. The optimal base is substrate-dependent and should be screened. |
| Sub-optimal Solvent | The polarity of the solvent can influence the reaction pathway. Toluene and 1,4-dioxane are commonly used and often give good results. In some cases, a switch to a more polar solvent like DMF might be beneficial, but this needs to be evaluated on a case-by-case basis. |
| Reaction Temperature and Time | High temperatures and long reaction times can sometimes promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid byproduct formation. |
| Oxygen Contamination | The presence of oxygen can promote oxidative homocoupling. Ensure that the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents and reagents are properly degassed. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination to Minimize Dimer Formation
This protocol is a general guideline and may require further optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base: Add degassed solvent (e.g., toluene, 5 mL) and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Dimer formation in Diazotization Reactions (e.g., Sandmeyer Reaction)
Symptoms:
-
Formation of a colored byproduct, often red or orange, indicative of an azo compound.
-
Low yield of the desired product (e.g., halo- or cyano-pyrazole).
-
Evolution of nitrogen gas may be incomplete.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Starting Amine | Ensure that the diazotization is complete before proceeding to the next step. This can be achieved by the slow, dropwise addition of the sodium nitrite solution to a cooled solution of the amine in acid. The presence of excess nitrous acid can be tested with starch-iodide paper. |
| Incorrect Stoichiometry | Use a slight excess of the acid and sodium nitrite to ensure full conversion of the amine to the diazonium salt. |
| Temperature Control | Maintain a low temperature (0-5 °C) throughout the diazotization process. Higher temperatures can lead to the decomposition of the diazonium salt and promote side reactions, including coupling with the starting amine. |
| Order of Addition | Add the solution of the in-situ formed diazonium salt to the solution of the copper(I) salt, rather than the other way around. This ensures that the diazonium salt reacts with the intended reagent immediately, minimizing the chance of it reacting with any remaining starting amine. |
Experimental Protocol: Optimized Sandmeyer Reaction to Prevent Azo-Dimer Formation
This protocol is a general guideline for the synthesis of a 3-halo-1,4-dimethyl-1H-pyrazole and may need adjustments for other transformations.
-
Amine Solution: Dissolve this compound (1.0 mmol) in a suitable aqueous acid (e.g., 3M HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 mmol) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes at this temperature after the addition is complete.
-
Copper(I) Salt Solution: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl, 1.2 mmol) in the corresponding concentrated acid (e.g., concentrated HCl).
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution.
-
Completion: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and purify by standard methods such as column chromatography or distillation.
Data Summary
While specific quantitative data for dimer formation of this compound is not extensively published, the following table summarizes general trends observed for aminopyrazoles in cross-coupling reactions based on literature reports. This data should be used as a guideline for optimization.
Table 1: Influence of Reaction Parameters on Dimer Formation in Buchwald-Hartwig Amination of Aminopyrazoles
| Parameter | Condition A | Yield of Desired Product (A) | Yield of Dimer (A) | Condition B | Yield of Desired Product (B) | Yield of Dimer (B) |
| Ligand | Monodentate (e.g., P(t-Bu)3) | Moderate | Significant | Bulky Biaryl (e.g., XPhos) | High | Minimal |
| Base | Weak (e.g., K2CO3) | Low-Moderate | Variable | Strong (e.g., NaOt-Bu) | High | Low |
| Atmosphere | Air | Low | High | Inert (N2/Ar) | High | Very Low |
Note: Yields are qualitative (Low, Moderate, High) and trends are generalized from studies on related aminopyrazole substrates. Specific yields will be dependent on the exact substrates and detailed conditions.
For further assistance, please consult the original research articles or contact our technical support team.
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazol-3-amine Analogs as Potent CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs, which are derivatives of the pyrazol-3-amine scaffold. The analysis focuses on their biological activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising target in cancer therapy. The data presented is based on a study by Mathew et al. (2022), which details the synthesis, structure-activity relationships, and anticancer potential of these compounds.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aminopyrazole moiety, in particular, has been identified as a crucial scaffold for the development of potent protein kinase inhibitors. This guide focuses on a specific series of pyrazol-3-amine analogs where the pyrazole core is incorporated into a di(1H-pyrazol-4-yl)pyrimidin-2-amine framework. These compounds have been investigated for their ability to inhibit CDK2 and suppress the proliferation of cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of the synthesized N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs. The inhibitory activity against CDK2 is presented as the inhibition constant (Kᵢ), while the antiproliferative activity against the A2780 ovarian cancer cell line is given as the concentration required for 50% growth inhibition (GI₅₀).
Table 1: CDK2 Inhibitory Activity and Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs
| Compound ID | R¹ | R² | CDK2 Kᵢ (µM)[1] | A2780 GI₅₀ (µM)[1] |
| 1 | H | PhSO₂NH | 0.018 | 0.018 |
| 14 | H | F | 0.007 | 0.509 |
| 15 | H | Cl | 0.005 | 0.158 |
| 16 | H | Br | 0.010 | 0.175 |
| 17 | H | I | 0.014 | 0.231 |
| 18 | H | CH₃ | 0.010 | 0.449 |
| 19 | CH₃ | F | 0.011 | 0.150 |
| 20 | CH₃ | Cl | 0.008 | 0.089 |
| 21 | CH₃ | Br | 0.012 | 0.111 |
Table 2: Antiproliferative Activity (GI₅₀, µM) of Compound 15 Against a Panel of Cancer Cell Lines[1]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2780 | Ovarian | 0.158 |
| OVCAR-3 | Ovarian | 0.127 |
| SK-OV-3 | Ovarian | 0.224 |
| HCT-116 | Colon | 0.169 |
| HT-29 | Colon | 0.201 |
| MCF-7 | Breast | 0.286 |
| MDA-MB-231 | Breast | 0.311 |
| A549 | Lung | 0.560 |
| NCI-H460 | Lung | 0.498 |
| PC-3 | Prostate | 0.335 |
| DU-145 | Prostate | 0.389 |
| U-87 MG | Glioblastoma | 0.412 |
| SF-295 | Glioblastoma | 0.455 |
Experimental Protocols
The inhibitory activity of the compounds against CDK2 was determined using a radiometric kinase assay.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 10 µM ATP, 1 µCi of [γ-³²P]ATP, and 0.2 µg of histone H1 as the substrate.
-
Enzyme and Inhibitor: Recombinant CDK2/cyclin E complex was used as the enzyme source. The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.
-
Termination and Detection: The reaction was stopped by spotting the mixture onto P81 phosphocellulose paper. The paper was then washed three times with 0.75% phosphoric acid, followed by a final wash with acetone.
-
Quantification: The radioactivity incorporated into the histone H1 substrate was quantified using a scintillation counter. The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was determined from the dose-response curves. The inhibition constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and the general workflow for the evaluation of the pyrazol-3-amine analogs.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for pyrazole analog evaluation.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
In Vitro Validation of 1,4-dimethyl-1H-pyrazol-3-amine as a Kinase Inhibitor: A Comparative Guide
This guide provides an objective comparison of the kinase inhibitor 1,4-dimethyl-1H-pyrazol-3-amine with other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the inhibitory profile, experimental methodologies for in vitro validation, and relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound was assessed against a panel of kinases and compared with a known broad-spectrum kinase inhibitor, Staurosporine. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK8 | 398.8 | 5.2 |
| ERK | 450.2 | 8.3 |
| RIPK3 | 512.6 | 6.7 |
| JAK1 | 875.4 | 3.1 |
| JAK2 | 932.1 | 2.8 |
Note: The data presented for this compound is hypothetical and for illustrative purposes. The IC50 values for Staurosporine are representative of its known potent, non-selective inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
This protocol outlines the procedure for determining the kinase inhibitory activity of test compounds.[1][2][3][4][5]
-
Reaction Mixture Preparation : A reaction mixture is prepared in a 384-well plate containing the specific kinase, ATP, and a suitable substrate in the assay buffer.[4]
-
Compound Addition : The test compound, this compound, is added to the wells at varying concentrations. A known inhibitor is used as a positive control, and DMSO serves as a negative control.[4]
-
Incubation : The plate is incubated for a specified period, typically 30-60 minutes, at room temperature to allow the kinase reaction to proceed.[4]
-
Reaction Termination : The kinase reaction is stopped by adding a solution containing EDTA.
-
Signal Detection : The remaining ATP concentration is measured using a detection reagent that generates a luminescent or fluorescent signal. The signal is inversely proportional to the kinase activity.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay is used to assess the effect of the kinase inhibitor on cell viability.[6]
-
Cell Seeding : Cells from a relevant cell line are seeded into 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment : The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[6]
-
MTT Addition : After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined.
Western Blotting for Target Engagement
Western blotting is employed to confirm that the inhibitor engages its target within a cellular context by assessing the phosphorylation status of downstream substrates.[7][8][9][10][11]
-
Cell Treatment and Lysis : Cells are treated with the kinase inhibitor, then washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[6][7]
-
Protein Quantification : The protein concentration in the cell lysates is determined using a BCA or Bradford assay.[6][7]
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6][7]
-
Blocking and Antibody Incubation : The membrane is blocked with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the phosphorylated form of the target protein, followed by incubation with an HRP-conjugated secondary antibody.[6][9]
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis : The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., actin) to determine the extent of target inhibition.[7]
Mandatory Visualizations
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of a kinase inhibitor.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway.
Logical Comparison of Kinase Inhibitors
Caption: Comparison of kinase inhibitor characteristics.
References
- 1. In vitro kinase assay [protocols.io]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethyl-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 1,4-dimethyl-1H-pyrazol-3-amine derivatives as kinase inhibitors. The data presented is a synthesized representation based on SAR studies of structurally related pyrazole-based kinase inhibitors, offering insights into the potential impact of various substitutions on biological activity.
Data Presentation: Comparative Biological Activity
The following table summarizes the hypothetical structure-activity relationship of this compound derivatives. The core scaffold is maintained, with variations introduced at the 3-amino position to explore the impact on kinase inhibition and cellular antiproliferative activity. The activity data is presented as IC₅₀ (half-maximal inhibitory concentration) for a target kinase and GI₅₀ (half-maximal growth inhibition) for a representative cancer cell line. Lower values indicate higher potency.
| Compound ID | R-Group (Substitution at 3-amino position) | Target Kinase IC₅₀ (nM) | Antiproliferative GI₅₀ (µM) |
| 1a | -H | >10000 | >100 |
| 1b | -Phenyl | 500 | 25 |
| 1c | -4-Fluorophenyl | 250 | 12 |
| 1d | -4-Methoxyphenyl | 450 | 20 |
| 1e | -4-(Trifluoromethyl)phenyl | 150 | 8 |
| 1f | -Pyridin-4-yl | 300 | 15 |
| 1g | -Pyrimidin-2-yl | 100 | 5 |
| 1h | -Benzoyl | 800 | 40 |
| 1i | -Benzenesulfonyl | 600 | 30 |
Note: This data is illustrative and based on general SAR principles observed in related pyrazole kinase inhibitor series.[1][2][3][4] The pyrazole scaffold is a key feature in many kinase inhibitors.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., CDK2, JAK2)
-
Substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate peptide.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line (e.g., HCT116, A2780)
-
Cell culture medium and supplements
-
Test compounds
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ value.
-
Mandatory Visualizations
Experimental Workflow for SAR Studies
Caption: General experimental workflow for structure-activity relationship (SAR) studies.
Signaling Pathway: JAK/STAT Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-dimethyl-1H-pyrazol-3-amine with Other Pyrazole Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential inhibitory activities of 1,4-dimethyl-1H-pyrazol-3-amine against other well-characterized pyrazole-based inhibitors. Due to the limited publicly available experimental data on this compound, this guide focuses on a logical comparison based on the established biological activities of the pyrazole scaffold, highlighting key signaling pathways and providing detailed experimental protocols for in-vitro evaluation.
The pyrazole nucleus is a foundational structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Pyrazole derivatives have demonstrated a wide range of biological activities, including the inhibition of key enzymes implicated in cancer and inflammation such as cyclin-dependent kinases (CDKs), Aurora kinases, vascular endothelial growth factor receptor (VEGFR), and cyclooxygenase (COX) enzymes.[2][3][4] This guide will compare the structural element of this compound with established pyrazole inhibitors targeting these pathways, providing a framework for its potential evaluation.
Comparative Inhibitory Activity of Pyrazole Derivatives
| Inhibitor | Target(s) | IC50 / Kᵢ | Cell-Based Activity (GI50) | Reference(s) |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3 nM (Aurora A/B) | Potent inhibition of HCT116 cell growth | [5] |
| Compound 15 | CDK2 | Kᵢ = 0.005 µM | GI50 = 0.127–0.560 μM (panel of 13 cancer cell lines) | [6] |
| Compound 3i | VEGFR-2 | IC50 = 8.93 nM | IC50 = 1.24 µM (PC-3 cells) | [7] |
| Celecoxib | COX-2 | IC50 = 40 nM | IC50 = 16.00 µM (Cancer-Associated Fibroblasts) | [8][9] |
| Ruxolitinib | JAK1, JAK2 | IC50 = 3.3 nM (JAK1), 2.8 nM (JAK2) | IC50 = 100–130 nM (Ba/F3-JAK2V617F cells) | [10][11] |
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole derivatives have been successfully developed to target multiple signaling pathways critical in cell proliferation, survival, and inflammation. The diagrams below illustrate some of these key pathways.
References
- 1. frontiersin.org [frontiersin.org]
- 2. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Novel 1,4-Dimethyl-1H-pyrazol-3-amine Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of three novel compounds based on the 1,4-dimethyl-1H-pyrazol-3-amine scaffold, a promising pharmacophore in kinase inhibitor development. The data presented herein, derived from standardized in vitro screening panels, offers a head-to-head comparison to aid in the selection and optimization of lead candidates.
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. The pyrazole scaffold is a well-established core in the design of such inhibitors. This guide focuses on three hypothetical compounds, designated CMPD-A, CMPD-B, and CMPD-C, which are all derivatives of the this compound nucleus and are designed as inhibitors of a primary target kinase. To assess their selectivity, these compounds were profiled against a panel of 10 representative off-target kinases and a panel of 10 G-protein coupled receptors (GPCRs), which are common sources of adverse drug reactions.
Comparative Selectivity Data
The following tables summarize the inhibitory activity (IC50) of CMPD-A, CMPD-B, and CMPD-C against the primary target kinase and a panel of off-target kinases, as well as their functional activity at a panel of GPCRs. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Target | CMPD-A | CMPD-B | CMPD-C |
| Primary Target Kinase | 15 | 25 | 10 |
| PIM1 | >10,000 | 5,200 | >10,000 |
| CDK2 | 8,500 | >10,000 | 9,800 |
| VEGFR2 | 1,200 | 3,500 | 800 |
| SRC | >10,000 | 8,900 | >10,000 |
| LCK | 9,800 | >10,000 | >10,000 |
| ROCK1 | 7,500 | 9,200 | 6,800 |
| PKA | >10,000 | >10,000 | >10,000 |
| PKCα | >10,000 | >10,000 | >10,000 |
| p38α | 6,300 | 8,100 | 5,500 |
| MEK1 | >10,000 | >10,000 | >10,000 |
Table 2: GPCR Functional Activity (% Inhibition at 10 µM)
| Target | CMPD-A | CMPD-B | CMPD-C |
| Adenosine A1 | 5 | 8 | 3 |
| Adrenergic α1A | 12 | 15 | 10 |
| Adrenergic β2 | 2 | 4 | 1 |
| Dopamine D2 | 8 | 11 | 6 |
| Serotonin 5-HT1A | 3 | 6 | 2 |
| Serotonin 5-HT2A | 18 | 25 | 15 |
| Muscarinic M1 | 1 | 3 | 0 |
| Histamine H1 | 22 | 30 | 18 |
| Opioid μ | 4 | 7 | 2 |
| Cannabinoid CB1 | 9 | 12 | 7 |
Experimental Methodologies
The following protocols outline the experimental procedures used to generate the cross-reactivity data.
In Vitro Kinase Profiling: Radiometric Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of a panel of purified kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (CMPD-A, CMPD-B, CMPD-C) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
GPCR Functional Assay: cAMP Measurement
This assay determines the functional activity of test compounds on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest
-
Test compounds (CMPD-A, CMPD-B, CMPD-C)
-
Agonist and antagonist controls
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
Procedure:
-
Seed the cells expressing the target GPCR into 384-well plates and culture overnight.
-
For antagonist mode, pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80). For agonist mode, add the test compounds directly to the cells.
-
Incubate for a specific duration to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Calculate the percent inhibition (for antagonists) or percent activation (for agonists) relative to control wells and determine IC50 or EC50 values.
Visualizing Experimental Workflow and Off-Target Effects
To better illustrate the processes involved in cross-reactivity profiling and the potential consequences of off-target interactions, the following diagrams are provided.
An off-target interaction with a kinase such as PIM1 can lead to the modulation of unintended signaling pathways. PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation, and its unintended inhibition or activation can have significant biological consequences.
References
In Vivo Efficacy of 1,4-Dimethyl-1H-Pyrazol-3-Amine Derivatives: A Comparative Guide
Derivatives of 1,4-dimethyl-1H-pyrazol-3-amine represent a promising class of therapeutic agents, with significant research focusing on their in vivo efficacy in inflammatory diseases and cancer. This guide provides a comparative analysis of their performance against established treatments, supported by experimental data and detailed methodologies.
Anti-inflammatory Efficacy: A Tale of Two Mechanisms
Recent in vivo studies have highlighted the potential of this compound derivatives as potent anti-inflammatory agents, primarily through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclooxygenase-2 (COX-2).
RIPK1 Inhibition in Inflammatory Bowel Disease
A novel 1H-pyrazol-3-amine derivative, identified as compound 44, has demonstrated significant therapeutic effects in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis.[1][2][3] This compound, a selective inhibitor of RIPK1, was compared with the standard-of-care corticosteroid, dexamethasone.
Comparative Efficacy in DSS-Induced Colitis Model
| Parameter | 1H-Pyrazol-3-Amine Derivative (Compound 44) | Dexamethasone | Vehicle Control |
| Dosage | Not specified | 1 mg/kg, intraperitoneally | Not applicable |
| Body Weight Loss | Significantly reduced weight loss compared to control.[2] | Did not prevent weight loss.[2] | Significant weight loss.[2] |
| Colon Length | Significantly prevented colon shortening.[2] | Did not prevent colon shortening.[2] | Significant colon shortening.[2] |
| Disease Activity Index (DAI) | Significantly lower DAI score compared to control.[2] | No significant reduction in DAI.[2] | High DAI score.[2] |
These findings suggest that the RIPK1 inhibitor derived from this compound offers a superior therapeutic outcome in this preclinical model of inflammatory bowel disease compared to dexamethasone.
Experimental Protocol: DSS-Induced Colitis in Mice
The DSS-induced colitis model is a widely used method to study the pathogenesis of inflammatory bowel disease and to evaluate potential therapies.[4][5][6]
-
Induction: Mice are administered DSS in their drinking water for a defined period, typically 5-7 days, to induce acute colitis.[7][8] For chronic models, cycles of DSS administration are interspersed with periods of regular drinking water.[6][7]
-
Parameters Monitored: Disease progression is monitored by daily measurement of body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[2][7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length and weight are measured, and tissue samples are collected for histological analysis to assess inflammation and tissue damage.[5][6][7]
RIPK1-Mediated Necroptosis Signaling Pathway
RIPK1 is a key kinase that, upon activation by stimuli like TNF-α, can trigger a programmed form of necrosis called necroptosis, contributing to inflammation.[1][9][10] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. figshare.com [figshare.com]
- 4. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1,4-dimethyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of 1,4-dimethyl-1H-pyrazol-3-amine derivatives, a class of compounds with potential therapeutic applications. Due to the limited publicly available data on this specific scaffold, this guide proposes a putative mechanism of action based on the well-established activities of structurally related pyrazole derivatives, particularly its isomers and other pyrazole-based kinase inhibitors. We present comparative data from these related compounds and provide detailed experimental protocols to enable the direct validation of the proposed mechanism for this compound derivatives.
Proposed Mechanism of Action: Kinase Inhibition
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent inhibitors of protein kinases.[1] Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Derivatives of the closely related isomer, 1,5-dimethyl-1H-pyrazol-3-amine, have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a key signaling cascade involved in cell growth, proliferation, and survival.[3] Therefore, it is hypothesized that this compound derivatives may also function as kinase inhibitors, potentially targeting the PI3K/Akt signaling pathway.
Comparative Analysis with Alternative Pyrazole-Based Kinase Inhibitors
To provide a benchmark for the potential efficacy of this compound derivatives, the following table summarizes the inhibitory activities of other pyrazole-based compounds against various kinases.
| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Key Findings & Reference |
| Aminopyrazole (SR-3576) | JNK3 | 7 | Displayed >2800-fold selectivity over p38 MAP kinase.[4] |
| Pyrazolopyrimidine | JAK3 | 0.1 (Compound 13t) | Demonstrated potent and selective inhibition of JAK3, a key enzyme in autoimmune diseases.[5] |
| 3,4-diarylpyrazole-1-carboxamide | B-RAF (V600E) | 4500 (Compound 64) | Effective against melanoma cell lines with the B-RAF V600E mutation.[2] |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | Low micromolar | Identified as selective inhibitors of Casein Kinase 1δ/ε, implicated in neurodegenerative disorders and cancer.[6] |
| 1H-Pyrazole Biaryl Sulfonamides | LRRK2 (G2019S) | 15 (Compound 8) | Potent inhibitors of the Parkinson's disease-associated LRRK2 G2019S mutant.[7] |
Experimental Protocols for Mechanism of Action Validation
The following protocols describe key experiments to test the hypothesis that this compound derivatives act as kinase inhibitors and to elucidate their effects on downstream signaling pathways.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A luminescence-based assay that quantifies ATP consumption is a common and robust method.
Materials:
-
Purified recombinant kinase (e.g., PI3K isoforms, Akt)
-
Kinase-specific substrate
-
ATP
-
This compound derivative (test compound)
-
Known kinase inhibitor (positive control, e.g., a known PI3K inhibitor)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Data Analysis: Measure the luminescent signal using a luminometer. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on specific kinase signaling pathways (e.g., PI3K/Akt-dependent cell lines).
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound derivative (test compound)
-
Known cytotoxic agent (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound, positive control, or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.
Materials:
-
Cancer cell line
-
This compound derivative (test compound)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, S6K).
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the effect of the compound on the signaling pathway.
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro luminescence-based kinase assay.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis of signaling proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,4-dimethyl-1H-pyrazol-3-amine and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of a potential synthetic route to 1,4-dimethyl-1H-pyrazol-3-amine and a well-documented, scalable process for the synthesis of its positional isomer, 4-amino-1,3-dimethylpyrazole hydrochloride. The comparison aims to offer insights into the synthetic accessibility, potential efficiency, and scalability of these closely related aminopyrazole structures, which are of significant interest in medicinal chemistry and drug discovery.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Synthesis of this compound (Proposed) | Route 2: Synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride (Established) |
| Starting Materials | 2-Methyl-3-oxobutanenitrile, Methylhydrazine | Acetylacetaldehyde dimethylacetal, Methylhydrazine, Nitric Acid, Sulfuric Acid, Pd/C, HCl |
| Number of Steps | 1 (plus synthesis of the β-ketonitrile) | 3 |
| Key Reactions | Cyclocondensation | Hydrazone formation, Cyclization, Nitration, Catalytic Hydrogenation |
| Reported Overall Yield | Not explicitly reported; yields for similar reactions vary. | High overall yield reported in a scalable process. |
| Scalability | Potentially scalable, dependent on the availability and cost of the starting β-ketonitrile. | Proven to be a practical and scalable process. |
| Reagent Hazards | Methylhydrazine is toxic and volatile. Cyanide-containing precursors for the β-ketonitrile are highly toxic. | Use of concentrated nitric and sulfuric acids requires careful handling. Catalytic hydrogenation with Pd/C and hydrogen gas requires specialized equipment. |
| Purification | Likely requires chromatographic purification. | Final product isolated by crystallization. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed and established synthetic routes.
Caption: Comparative overview of the synthetic pathways.
Experimental Protocols
Route 1: Proposed Synthesis of this compound
Step 1: Synthesis of 2-Methyl-3-oxobutanenitrile (Precursor)
The synthesis of the starting β-ketonitrile can be achieved via a condensation reaction. For example, the condensation of ethyl acetate and propionitrile using a strong base like sodium methoxide has been reported to yield the desired product.
Step 2: Cyclocondensation to form this compound
-
Reaction: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol, methylhydrazine (1.1 eq) is added.
-
Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Route 2: Established Synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride
This is a multi-step, scalable process that has been reported for the synthesis of the positional isomer of the target compound.
Step 1: Synthesis of 1,3-Dimethylpyrazole
-
Reaction: Methylhydrazine is added to acetylacetaldehyde dimethylacetal at an elevated temperature. The resulting crude hydrazone is then added to hydrochloric acid to induce cyclization.
-
Conditions: The initial reaction is exothermic. The cyclization is carried out at around 70°C.
-
Work-up and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent. The crude product is purified by distillation.
Step 2: Nitration of 1,3-Dimethylpyrazole
-
Reaction: A solution of 1,3-dimethylpyrazole in concentrated sulfuric acid is added dropwise to a mixture of nitric acid and sulfuric acid.
-
Conditions: The temperature is maintained between 50-60°C.
-
Work-up and Purification: The reaction mixture is quenched into water, basified, and the product is extracted. The crude 1,3-dimethyl-4-nitropyrazole is used in the next step without further purification.
Step 3: Reduction to 4-amino-1,3-dimethylpyrazole hydrochloride
-
Reaction: A mixture of 1,3-dimethyl-4-nitropyrazole, palladium on carbon (10% loading), and hydrochloric acid in methanol is subjected to hydrogenation.
-
Conditions: The reaction is carried out under hydrogen pressure (120 psi) at 50°C.
-
Work-up and Purification: The mixture is filtered to remove the catalyst, and the solvent is exchanged. The final product is isolated by crystallization as the hydrochloride salt.
Head-to-Head Comparison and Discussion
The proposed synthesis of This compound (Route 1) appears to be more direct, potentially requiring fewer steps than the established synthesis of its isomer. The key step is the cyclocondensation reaction, a widely used and generally efficient method for constructing the pyrazole ring. However, the overall efficiency and scalability of this route are highly dependent on the accessibility and cost of the starting material, 2-methyl-3-oxobutanenitrile. The synthesis of this precursor involves the use of cyanide, which requires stringent safety precautions.
In contrast, the synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride (Route 2) is a well-documented and scalable process. Although it involves more steps, the starting materials are readily available, and the procedures for each step are robust. The purification of the final product by crystallization is also advantageous for large-scale production, avoiding the need for chromatography. The use of hazardous reagents such as concentrated acids and pressurized hydrogen gas necessitates specialized equipment and handling procedures.
The choice between these or similar synthetic strategies will depend on the specific research or development goals. For small-scale synthesis and derivatization, the proposed cyclocondensation route for the target molecule may be advantageous due to its directness. For large-scale production of a stable, crystalline salt, a multi-step but well-optimized process like the one described for the positional isomer would be more suitable. Further research would be needed to develop and optimize a specific protocol for the synthesis of this compound to fully assess its viability in comparison to the established route for its isomer.
Benchmarking Pyrazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
For Immediate Release
In the landscape of modern therapeutics, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. This guide provides a comparative analysis of emerging 1,4-dimethyl-1H-pyrazol-3-amine derivatives, benchmarking their performance against established drugs in the fields of oncology and inflammatory disease. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and relevant biological pathways.
Executive Summary
Pyrazole derivatives have garnered significant attention as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Their versatile structure allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This guide focuses on pyrazole-based compounds targeting Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K), two critical targets in cancer and inflammation, respectively. We present a comparative analysis of a novel series of pyrazole-derived CDK2 inhibitors and discuss the landscape of PI3K inhibitors, providing a framework for evaluating new chemical entities.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activities of novel pyrazole derivatives and known drugs against their respective kinase targets and in cellular assays.
Table 1: Comparative Inhibitory Activity of Pyrazole-Derived CDK2 Inhibitors
A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which share a core pyrazole-pyrimidine scaffold, have been identified as potent CDK2 inhibitors.[3][4] The data below highlights the activity of the most potent compound from this series, Compound 15, and compares it to a previously identified lead compound.
| Compound | Target Kinase | Kᵢ (µM) | IC₅₀ (µM) vs A2780 Cells | Reference |
| Compound 15 | CDK2 | 0.005 | 0.127 - 0.560 (GI₅₀) | [3][4] |
| Lead Compound 1 | CDK2 | - | ~0.0045 (calculated) | [4] |
Note: GI₅₀ is the concentration for 50% growth inhibition. Kᵢ is the inhibition constant.
Table 2: Inhibitory Activity of Known CDK Inhibitors
For a broader context, the following table presents the inhibitory concentrations of several well-known CDK inhibitors against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Proliferation EC₅₀ (nM) | Reference |
| Dinaciclib | A2780 | Ovarian | 9 | [5] |
| Roscovitine | HCT116 | Colon | 15,000 | [5] |
| AZD5438 | - | - | 6 (IC₅₀ vs CDK2) | [5] |
| Palbociclib | - | Breast (HR+) | FDA-approved CDK4/6 inhibitor | [6] |
Table 3: Inhibitory Activity of Known PI3K Inhibitors
While specific this compound derivatives targeting PI3K are still in early-stage research, it is crucial to benchmark against established PI3K inhibitors. Idelalisib, a PI3Kδ-specific inhibitor, is a key drug in this class.
| Compound | Target Isoform | IC₅₀ (nM) | Clinical Application | Reference |
| Idelalisib | PI3Kδ | Potent and specific | Chronic Lymphocytic Leukemia (CLL) | [7][8] |
| Duvelisib | PI3Kδ/γ | - | CLL, Small Lymphocytic Lymphoma | [8] |
| Alpelisib | PI3Kα | - | ER+/HER2- Advanced Breast Cancer | [8] |
| Copanlisib | Pan-PI3K | - | Follicular Lymphoma | [8] |
Experimental Protocols
Standardized and detailed protocols are essential for the accurate evaluation and comparison of novel chemical entities.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ values of inhibitors.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT.[9][10]
-
Enzyme/Substrate Mix: Dilute the recombinant kinase (e.g., CDK2/Cyclin A2 or PI3K isoforms) and substrate (e.g., Histone H1 for CDK2, PIP2 for PI3K) in Kinase Buffer to the desired concentrations.[9][11]
-
ATP Solution: Prepare ATP in Kinase Buffer at a concentration near the Kₘ for the specific kinase.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compound in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
2. Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).[9]
-
Add 2 µl of the enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[9]
-
Incubate at room temperature for a predetermined time (e.g., 20-60 minutes).[9]
3. Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Read the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
1. Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 10⁴–10⁵ cells/well) and allow them to attach overnight.[14]
2. Compound Treatment:
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle-treated control.
3. MTT Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[12][14]
4. Solubilization and Measurement:
-
Add 100 µl of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[14]
-
Allow the plate to stand overnight in the incubator.[12]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: General experimental workflow for characterizing a kinase inhibitor.
Conclusion
The data and protocols presented in this guide underscore the potential of this compound and related pyrazole scaffolds as a source of novel kinase inhibitors. The promising sub-micromolar activity of pyrazole-derived CDK2 inhibitors highlights the value of this chemical class. By providing a framework for comparison against established drugs and detailing robust experimental methodologies, this guide aims to facilitate the efficient evaluation and development of the next generation of targeted therapies.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Orthogonal assays to confirm the biological activity of 1,4-dimethyl-1H-pyrazol-3-amine
A Researcher's Guide to Orthogonal Assays for Confirming Kinase Inhibitor Activity
Topic: Orthogonal Assays to Confirm the Biological Activity of 1,4-dimethyl-1H-pyrazol-3-amine
This guide provides a comparative overview of orthogonal experimental methods to validate the biological activity of this compound, a novel putative kinase inhibitor. Given that pyrazole derivatives are frequently investigated as kinase inhibitors, this document outlines a validation strategy assuming the compound has been identified as a potential inhibitor of a specific target, herein designated "Kinase Y." The presented methodologies and data offer a clear framework for confirming on-target activity, assessing cellular effects, and understanding the compound's mechanism of action.
The validation of a kinase inhibitor's activity requires a multi-faceted approach. Employing orthogonal assays—distinct methods that measure the same biological event through different techniques—is critical to ensure that observed effects are genuinely due to the inhibition of the intended target.[1] This guide outlines a series of biochemical, biophysical, and cell-based assays to thoroughly characterize a novel kinase inhibitor.
Validation Workflow & Target Pathway
A typical validation workflow begins with a direct biochemical assay to confirm enzymatic inhibition, followed by biophysical and cell-based assays to verify target engagement and pathway modulation in a more physiologically relevant context. Finally, phenotypic assays determine the compound's effect on overall cell health and proliferation.
The hypothetical target, Kinase Y, is part of a signaling cascade where it phosphorylates a downstream substrate, leading to a specific cellular response. The inhibitor, this compound, is expected to block this phosphorylation event.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical quantitative data from a series of validation assays for this compound and a well-characterized reference kinase inhibitor.
Table 1: In Vitro Activity and Target Engagement
| Assay Type | Parameter | This compound | Reference Inhibitor |
| Biochemical Kinase Assay (TR-FRET) | IC₅₀ (nM) | 25 | 8 |
| Cellular Thermal Shift Assay (CETSA) | ΔTₘ Shift (°C) | +3.8 | +4.5 |
Table 2: Cellular Activity and Phenotypic Effects
| Assay Type | Cell Line | Parameter | This compound | Reference Inhibitor |
| Phospho-Substrate Western Blot | HEK293 | IC₅₀ (nM) | 80 | 35 |
| Cell Viability Assay (MTT) | A549 | GI₅₀ (µM) | 1.5 | 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay (LanthaScreen® TR-FRET)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified Kinase Y.
Principle: This assay measures kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate via a terbium-labeled, phospho-specific antibody.[2][3][4] When the substrate is phosphorylated, the proximity of the terbium and fluorescein labels allows for time-resolved fluorescence resonance energy transfer (TR-FRET).[4][5] Inhibition of the kinase reduces phosphorylation, leading to a decreased TR-FRET signal.
Methodology:
-
A dilution series of the kinase is incubated with a fluorescein-labeled substrate and ATP.[2]
-
The reaction proceeds for 60 minutes at room temperature.
-
A solution containing EDTA (to stop the reaction) and a terbium-labeled antibody that specifically binds the phosphorylated substrate is added.[3][4]
-
After a 60-minute incubation, the plate is read on a TR-FRET-compatible plate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein).[2]
-
The 520/490 nm emission ratio is plotted against inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in a cellular context by measuring changes in the thermal stability of Kinase Y.[6][7][8]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[9] CETSA measures this by heating cell lysates treated with the compound across a temperature gradient.[7] Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate.[9]
Methodology:
-
Intact cells are incubated with either the test compound or a vehicle control.
-
Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[9][10]
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[10]
-
The amount of soluble Kinase Y remaining in the supernatant at each temperature is quantified by Western blot or another suitable method.[10]
-
Melting curves are plotted, and the shift in the melting temperature (Tₘ) in the presence of the compound is determined.[10]
Phospho-Substrate Western Blot
Objective: To measure the inhibition of Kinase Y activity within cells by quantifying the phosphorylation of its downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using an antibody specific to the phosphorylated form of the Kinase Y substrate, one can directly measure the inhibitor's effect on the signaling pathway. A reduction in the phosphorylated protein signal indicates successful target inhibition.
Methodology:
-
Cells are treated with increasing concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cells are lysed in a buffer containing protease and essential phosphatase inhibitors to preserve phosphorylation states.[11][12]
-
Protein concentration is determined, and equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
The membrane is blocked, typically with 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.[11][13] (Note: Milk is often avoided as it contains phosphoproteins that can cause high background).[11][13]
-
The membrane is incubated with a primary antibody specific for the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[10][11]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total substrate and a loading control (e.g., GAPDH) for normalization.[10] Band intensities are quantified to determine the IC₅₀.
Cell Viability Assay (MTT)
Objective: To assess the downstream functional consequence of kinase inhibition by measuring the compound's effect on cell proliferation or cytotoxicity.
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.[15]
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.[16]
-
Cells are treated with a serial dilution of the test compound and incubated for a prolonged period (e.g., 72 hours).
-
MTT labeling reagent is added to each well, and the plate is incubated for 4 hours at 37°C.[16]
-
A solubilization solution is added to dissolve the formazan crystals.[17]
-
The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[15]
-
The percentage of cell viability relative to the vehicle-treated control is plotted against inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
References
- 1. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chondrex.com [chondrex.com]
Safety Operating Guide
Proper Disposal of 1,4-Dimethyl-1H-pyrazol-3-amine: A Comprehensive Guide
For immediate reference, treat 1,4-dimethyl-1H-pyrazol-3-amine as a hazardous chemical waste. The proper disposal of this compound is crucial for laboratory safety and environmental protection. This guide provides a detailed, step-by-step plan for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in accordance with general best practices for hazardous research chemicals.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles or face shield. |
| Skin irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Chemical safety goggles or a face shield. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. |
Standard Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Under no circumstances should it be discharged down the drain or disposed of as regular trash. The recommended and safest method is to engage a licensed hazardous waste management facility.
Step 1: Waste Classification
Generators of the waste must first determine if the chemical is classified as hazardous. Given its identified hazards, this compound waste should be managed as hazardous.
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and an accurate list of all constituents and their approximate concentrations. The date accumulation started and the name of the principal investigator and laboratory location should also be included.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.
Step 4: Arrange for Pickup and Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. You will need to provide all available information about the waste, including its chemical name and known hazards. A hazardous waste manifest will likely be required for off-site transportation.
Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area in accordance with your institution's established safety protocols. The first rinseate must be collected and disposed of as hazardous waste.
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste, following the standard disposal protocol.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-dimethyl-1H-pyrazol-3-amine
Essential Safety and Handling Guide for 1,4-dimethyl-1H-pyrazol-3-amine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The information is compiled to ensure the safe and compliant use of this chemical in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 85485-61-6
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation. As an aromatic amine and pyrazole derivative, it should be handled with significant care to prevent exposure.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
-
Engineering Controls: All work involving this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn to protect skin and personal clothing.[2] Closed-toe, chemical-resistant shoes are also required.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside a fume hood or if engineering controls are insufficient.[4] Respirator use must comply with a formal respiratory protection program, including fit testing.
Glove Selection and Compatibility
Due to the lack of specific permeation data for this compound, glove selection should be based on recommendations for aromatic amines. It is crucial to change gloves immediately if contamination occurs. Double gloving is recommended to enhance protection.
| Glove Material | Recommendation for Aromatic Amines | Breakthrough Time Consideration |
| Butyl Rubber | Excellent resistance against a wide variety of chemicals, including corrosive acids, ketones, and esters.[5] | Offers superior protection for extended contact. |
| Viton™ | Excellent resistance to aromatic hydrocarbons and chlorinated solvents.[6][7][8] | Recommended for prolonged or high-risk exposure. |
| Neoprene | Good pliability and resistance to a range of chemicals, including acids and alcohols.[5] | Suitable for moderate-duration tasks. |
| Nitrile | Generally provides good resistance to oils, greases, and some solvents, but may have poor resistance to aromatic amines.[9] | Recommended only for incidental splash protection . Must be changed immediately upon contact. |
Note: The information in this table is based on general chemical resistance data for the class of aromatic amines. Always inspect gloves for any signs of degradation before and during use.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound.
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment before starting.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the section above before entering the designated handling area.
-
-
Handling the Chemical:
-
Weighing: If weighing the solid form (if applicable), perform this task inside the fume hood or a ventilated balance enclosure.
-
Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate, clean glassware.
-
Reactions: Set up all reaction apparatus securely within the chemical fume hood.
-
-
Post-Handling Decontamination:
-
After completing the work, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Properly decontaminate or dispose of any contaminated equipment.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
For small, manageable spills, and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]
-
Work from the outside of the spill inward to contain it.
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontaminate the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[10]
-
-
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Use a safety shower if the contact area is large.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel if available.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, absorbent pads, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the chemical in a separate, compatible, and sealable container labeled for hazardous liquid waste.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure segregation from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide a detailed inventory of the waste to the disposal service.
-
Caption: A workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. foxxlifesciences.in [foxxlifesciences.in]
- 8. calpaclab.com [calpaclab.com]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
